1-(1-benzofuran-5-yl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-5-yl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQJFUMMXXUQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=C(C=C1)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-32-6 | |
| Record name | 1-(1-benzofuran-5-yl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of plausible synthetic pathways for the preparation of 1-(1-benzofuran-5-yl)propan-2-one, a benzofuran derivative of interest in medicinal chemistry and drug discovery. The synthesis is strategically divided into two main stages: the formation of the key intermediate, benzofuran-5-carboxaldehyde, and its subsequent conversion to the target propan-2-one derivative via three distinct and well-established organic reactions.
This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes diagrammatic representations of the synthetic routes to facilitate a deeper understanding for researchers and professionals in the field.
Core Synthesis Strategy
The synthesis of this compound originates from the commercially available 5-bromo-1-benzofuran. The primary strategic consideration is the introduction of a three-carbon chain at the 5-position of the benzofuran ring system. This is most effectively achieved through the intermediacy of benzofuran-5-carboxaldehyde. The overall synthetic approach is depicted below:
Spectroscopic Data for 1-(1-benzofuran-5-yl)propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available and predicted spectroscopic data for the compound 1-(1-benzofuran-5-yl)propan-2-one. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted data and analysis based on the spectroscopic characteristics of closely related benzofuran derivatives. This guide is intended to assist researchers in the identification and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀O₂
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Molecular Weight: 174.19 g/mol
-
CAS Number: 286836-32-6
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.7 | d | 1H | H-4 |
| ~7.6 | d | 1H | H-2 |
| ~7.5 | d | 1H | H-7 |
| ~7.2 | dd | 1H | H-6 |
| ~6.8 | d | 1H | H-3 |
| ~3.8 | s | 2H | -CH₂- |
| ~2.2 | s | 3H | -CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~207 | C=O (Ketone) |
| ~155 | C-7a |
| ~145 | C-2 |
| ~128 | C-5 |
| ~127 | C-3a |
| ~124 | C-6 |
| ~121 | C-4 |
| ~111 | C-7 |
| ~106 | C-3 |
| ~45 | -CH₂- |
| ~29 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1715 | Strong | C=O Stretch (Ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-O-C Stretch (Furan) |
| ~880-800 | Strong | Aromatic C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Predicted mass spectrometry data indicates a molecular ion peak and characteristic fragmentation patterns.[1]
| m/z | Relative Intensity | Assignment |
| 174.07 | High | [M]⁺ (Molecular Ion) |
| 131.05 | High | [M - CH₃CO]⁺ |
| 115.05 | Medium | [M - CH₃COCH₂]⁺ |
| 103.05 | Medium | [C₇H₃O]⁺ |
| 77.04 | Medium | [C₆H₅]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For ¹³C NMR, a larger number of scans may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, gas chromatography-mass spectrometry (GC-MS) is a suitable method. Direct infusion via a solids probe can also be used.
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: Detect the ions to generate a mass spectrum.
Visualizations
General Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.
Predicted Mass Spectrometry Fragmentation of this compound
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
References
Potential Biological Activities of Benzofuran Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry. Its derivatives, both naturally occurring and synthetic, have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the key biological activities of benzofuran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in the research and development of novel benzofuran-based therapeutic agents.
Anticancer Activity
Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5]
Quantitative Anticancer Activity Data
The anticancer efficacy of various benzofuran derivatives has been quantified through in vitro cytotoxicity assays, primarily the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50) values for several derivatives against different cancer cell lines are summarized in Table 1.
| Benzofuran Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | [1] |
| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | HL-60 (Leukemia) | 0.1 | [1] |
| 3-Amidobenzofuran derivative 28g | MDA-MB-231 (Breast) | 3.01 | [6] |
| 3-Amidobenzofuran derivative 28g | HCT-116 (Colon) | 5.20 | [6] |
| 3-Amidobenzofuran derivative 28g | HT-29 (Colon) | 9.13 | [6] |
| Benzofuran-chalcone derivative 4g | HCC1806 (Breast) | 5.93 | [2] |
| Benzofuran-chalcone derivative 4g | HeLa (Cervical) | 5.61 | [2] |
| Benzofuran-isatin conjugate 5a | SW-620 (Colon) | 5-10 (induces apoptosis) | [7] |
| Benzofuran-isatin conjugate 5d | SW-620 (Colon) | 5-10 (induces apoptosis) | [7] |
| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | MDA-MB-231 (Breast) | 3.01 | [8] |
| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | HCT-116 (Colon) | 5.20 | [8] |
| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | HT-29 (Colon) | 9.13 | [8] |
| 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan 6g | HeLa (Cervical) | 11.09 | [8] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HCT-116 (Colon) | 1.71 | [9] |
| Benzofuran ring-linked 3-nitrophenyl chalcone | HT-29 (Colon) | 7.76 | [9] |
Table 1: Anticancer Activity of Selected Benzofuran Derivatives. This table summarizes the IC50 values of various benzofuran derivatives against different human cancer cell lines.
Key Mechanisms of Anticancer Action
1.2.1. Induction of Apoptosis: A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][9] This is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[10][11] Studies have shown that treatment with certain benzofuran derivatives leads to a significant increase in the activity of caspase-3 and caspase-7, key executioner caspases.[1][10]
1.2.2. Cell Cycle Arrest: Benzofuran derivatives have also been shown to arrest the cell cycle at various phases, thereby preventing cancer cell proliferation.[4][5] For instance, some derivatives can induce a G2/M phase arrest, indicating an interference with the mitotic process.[4]
1.2.3. Inhibition of Tubulin Polymerization: Several benzofuran derivatives have been identified as inhibitors of tubulin polymerization.[12][13] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest cells in mitosis and subsequently trigger apoptosis.
Experimental Protocols
1.3.1. General Synthesis of Anticancer Benzofuran Derivatives:
A common route for the synthesis of 2-arylbenzofurans involves the reaction of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate derivative, followed by hydrolysis and cyclization.[14] Variations in the substituents on both the benzaldehyde and phenylacetate precursors allow for the generation of a diverse library of derivatives.
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Step 1: O-Alkylation: A substituted 2-hydroxybenzaldehyde is reacted with a methyl α-bromophenylacetate derivative in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
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Step 2: Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.
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Step 3: Cyclization: The carboxylic acid is then cyclized to form the 2-arylbenzofuran core, often under acidic conditions or by using a dehydrating agent.
1.3.2. MTT Assay for Cytotoxicity:
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cells.
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
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Compound Treatment: The benzofuran derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
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Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 1.5 to 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a wavelength of 490-590 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
1.3.3. Caspase Activity Assay:
Caspase activity can be measured using commercially available kits that utilize a luminogenic or fluorogenic substrate.
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Cell Lysis: Cancer cells are treated with the benzofuran derivative for a specified time. The cells are then lysed to release the cellular contents, including caspases.
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Substrate Addition: A specific caspase substrate (e.g., containing the DEVD sequence for caspase-3/7) linked to a reporter molecule is added to the cell lysate.
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Incubation: The mixture is incubated at room temperature to allow the activated caspases to cleave the substrate.
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Signal Detection: The resulting signal (luminescence or fluorescence) is measured using a luminometer or fluorometer. The signal intensity is proportional to the caspase activity.[10][11]
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Key anticancer mechanisms of benzofuran derivatives.
Figure 2: General workflow for anticancer drug discovery with benzofurans.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[7]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of benzofuran derivatives is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The MIC values for several benzofuran derivatives against various microbial strains are presented in Table 2.
| Benzofuran Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 | [7] |
| Benzofuran ketoxime derivatives | Candida albicans | 0.625-2.5 | [7] |
| 1-(Thiazol-2-yl)pyrazoline 19 | Gram-negative bacteria | Inhibitory zone 25 mm | [7] |
| 1-(Thiazol-2-yl)pyrazoline 19 | Gram-positive bacteria | Inhibitory zone 20 mm | [7] |
| Benzofuran-5-ol derivatives 20, 21 | Fungal species | 1.6-12.5 | [7] |
| Fused benzofuran-coumarin-pyridine 30 | Pantoea chinchori | 25 | [7] |
| Fused benzofuran-coumarin-pyridine 30 | Aspergillus fumigatus | 25 | [7] |
| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 | [15] |
| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 | [15] |
| Aza-benzofuran 1 | Escherichia coli | 25 | [15] |
| Oxa-benzofuran 6 | Penicillium italicum | 12.5 | [15] |
| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25 | [15] |
| Benzofuran-pyrazole hybrid 9 | E. coli DNA gyrase B | IC50 = 9.80 µM | [16] |
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives. This table summarizes the minimum inhibitory concentration (MIC) values and other antimicrobial data for various benzofuran derivatives against a range of bacteria and fungi.
Key Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of benzofuran derivatives are still under investigation, but several potential targets have been identified. One of the key mechanisms is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[16] By inhibiting this enzyme, benzofuran derivatives can disrupt DNA synthesis and lead to bacterial cell death.
Experimental Protocols
2.3.1. General Synthesis of Antimicrobial Benzofuran Derivatives:
Many antimicrobial benzofuran derivatives are synthesized through multi-step reactions. For example, benzofuran-3-carbohydrazide can be reacted with various substituted aldehydes to produce a range of derivatives.[8]
-
Step 1: Synthesis of Benzofuran-3-carbohydrazide: This intermediate can be prepared from a suitable benzofuran starting material, such as ethyl 5,7-dimethoxy benzofuran-3-carboxylate, by reaction with hydrazine hydrate.
-
Step 2: Condensation with Aldehydes: The benzofuran-3-carbohydrazide is then reacted with a variety of substituted aldehydes in a suitable solvent like ethanol, often under reflux, to yield the final benzofuran derivatives.
2.3.2. Agar Well Diffusion Method:
This method is a common technique for screening the antimicrobial activity of compounds.
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Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and spread evenly onto the surface of an agar plate.
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Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
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Compound Application: A known concentration of the benzofuran derivative dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
2.3.3. Broth Microdilution Method for MIC Determination:
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
-
Serial Dilution: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13][17]
Mechanism of Action Diagram
Figure 3: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including arthritis, cardiovascular disease, and cancer. Benzofuran derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[3][6]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory effects of benzofuran derivatives are often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. The IC50 values for NO inhibition and other anti-inflammatory markers are summarized in Table 3.
| Benzofuran Derivative | Target/Assay | IC50 (µM) | Reference(s) |
| Piperazine/benzofuran hybrid 5d | NO inhibition (RAW 264.7) | 52.23 | [15] |
| Aza-benzofuran 1 | NO inhibition (RAW 264.7) | 17.3 | [1] |
| Aza-benzofuran 4 | NO inhibition (RAW 264.7) | 16.5 | [1] |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst | 4.15 | [10] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Neutrophil respiratory burst | 5.96 | [10] |
| Benzofuran derivative 2 | COX-1 | 12.0 | [7] |
| Benzofuran derivative 2 | COX-2 | 8.0 | [7] |
Table 3: Anti-inflammatory Activity of Selected Benzofuran Derivatives. This table presents the IC50 values for the inhibition of various inflammatory markers by different benzofuran derivatives.
Key Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of benzofuran derivatives are largely attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][15] These pathways play a crucial role in regulating the expression of pro-inflammatory genes. Benzofuran derivatives have been shown to inhibit the phosphorylation of key proteins in these pathways, including p65, IκBα, ERK, JNK, and p38, leading to a reduction in the production of inflammatory mediators like NO, COX-2, TNF-α, and IL-6.[15]
Experimental Protocols
3.3.1. General Synthesis of Anti-inflammatory Benzofuran Derivatives:
The synthesis of anti-inflammatory benzofuran derivatives often involves the construction of hybrid molecules that combine the benzofuran scaffold with other pharmacologically active moieties, such as piperazine or pyrazole.[15]
-
Step 1: Synthesis of the Benzofuran Core: A substituted benzofuran core is typically synthesized first, for example, through the Michael addition of an ethyl benzoylacetate to a p-benzoquinone, followed by cyclization.
-
Step 2: Hybridization: The benzofuran core is then coupled with another heterocyclic moiety, such as a piperazine derivative, through a suitable linker to form the final hybrid compound.
3.3.2. In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells):
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Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with various concentrations of the benzofuran derivative for 1 hour.
-
LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and incubated for a further 18-24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
IC50 Calculation: The IC50 value for NO inhibition is calculated from the dose-response curve.
3.3.3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[3][13]
-
Animal Model: Rats or mice are typically used for this model.
-
Compound Administration: The benzofuran derivative or a control vehicle is administered to the animals, usually orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, a solution of carrageenan is injected into the plantar surface of the hind paw to induce inflammation and edema.
-
Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathway Diagram
Figure 4: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.
Neuroprotective Effects
Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Benzofuran derivatives have shown promise as neuroprotective agents, with the ability to protect neurons from various insults, including excitotoxicity and oxidative stress.
Quantitative Neuroprotective Activity Data
The neuroprotective effects of benzofuran derivatives are often evaluated in vitro using primary neuronal cultures or cell lines. Key parameters measured include cell viability after exposure to a neurotoxin.
| Benzofuran Derivative | Assay | Effect | Concentration | Reference(s) |
| Compound 1f (-CH3 at R2) | NMDA-induced excitotoxicity | Potent neuroprotection | 30 µM | [15] |
| Compound 1j (-OH at R3) | NMDA-induced excitotoxicity | Marked anti-excitotoxic effects | 100 and 300 µM | [15] |
| Compound 1j (-OH at R3) | DPPH radical scavenging | Moderate scavenging | Not specified | [15] |
| Compound 1j (-OH at R3) | Lipid peroxidation inhibition | Appreciable inhibition | Not specified | [15] |
Table 4: Neuroprotective Activity of Selected Benzofuran Derivatives. This table summarizes the observed neuroprotective effects of specific benzofuran derivatives.
Key Mechanisms of Neuroprotective Action
4.2.1. Anti-Excitotoxicity: Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage, is a key factor in many neurodegenerative diseases. Some benzofuran derivatives have been shown to protect neurons from N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[15]
4.2.2. Antioxidant Activity: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is another major contributor to neuronal damage. Benzofuran derivatives can act as antioxidants by scavenging free radicals and inhibiting lipid peroxidation.[15]
Experimental Protocols
4.3.1. General Synthesis of Neuroprotective Benzofuran-2-Carboxamide Derivatives:
-
Step 1: A substituted benzofuran-2-carboxylic acid is synthesized.
-
Step 2: The carboxylic acid is then coupled with a substituted aniline in the presence of a coupling agent to form the final benzofuran-2-carboxamide derivative.
4.3.2. In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity):
-
Primary Neuronal Culture: Primary cortical neurons are isolated from rat embryos and cultured.
-
Compound Treatment and NMDA Exposure: The cultured neurons are pre-treated with the benzofuran derivative for a specific time, followed by exposure to a toxic concentration of NMDA.
-
Cell Viability Assessment: After a further incubation period, cell viability is assessed using an assay such as the MTT assay. Increased cell viability in the presence of the benzofuran derivative indicates a neuroprotective effect.
4.3.3. In Vitro Lipid Peroxidation Inhibition Assay:
-
Tissue Homogenate Preparation: A homogenate of a lipid-rich tissue, such as rat brain, is prepared.
-
Induction of Lipid Peroxidation: Lipid peroxidation is induced in the homogenate using an inducing agent like ferrous sulfate and ascorbate.
-
Compound Treatment: The benzofuran derivative is added to the homogenate to assess its inhibitory effect.
-
Measurement of Malondialdehyde (MDA): The extent of lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.
Mechanism of Action Diagram
Figure 5: Neuroprotective mechanisms of benzofuran derivatives.
Conclusion
Benzofuran derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, coupled with their synthetic tractability, make them attractive scaffolds for the development of novel therapeutics. The quantitative data, experimental protocols, and pathway diagrams provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and the rational design of new and more effective benzofuran-based drugs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new therapeutic agents for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jopcr.com [jopcr.com]
- 4. researchgate.net [researchgate.net]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
- 10. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 16. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(1-benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(1-benzofuran-5-yl)propan-2-one is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. The reactivity of its ketone group is central to its utility, allowing for a wide range of chemical transformations to produce diverse molecular scaffolds. This technical guide explores the key reactions of the ketone moiety in this compound, including reduction, oxidation, nucleophilic addition (Wittig reaction, Knoevenagel condensation), and reductive amination. Detailed experimental protocols, based on established methodologies for analogous aryl ketones, are provided to facilitate further research and application in drug discovery programs.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] They are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The compound this compound serves as a key building block for the synthesis of more complex benzofuran-containing structures. The strategic manipulation of its ketone functional group opens avenues for the introduction of diverse pharmacophores and the modulation of physicochemical properties, which are critical aspects of drug design. This guide provides a comprehensive overview of the synthetic potential of this ketone, offering detailed procedures and expected outcomes for its principal reactions.
General Reactivity of the Ketone Group
The ketone group in this compound is a typical electrophilic center, susceptible to attack by nucleophiles at the carbonyl carbon. The presence of the benzofuran moiety at the β-position can influence the reactivity of the ketone through electronic and steric effects. The aromatic ring system can participate in stabilizing intermediates and transition states. Key reactions involving the ketone functionality include:
-
Reduction to a secondary alcohol.
-
Oxidative cleavage (e.g., Baeyer-Villiger oxidation) to an ester.
-
Nucleophilic addition of carbon nucleophiles to form new carbon-carbon bonds (e.g., Wittig reaction, Knoevenagel condensation).
-
Reductive amination to introduce nitrogen-containing functional groups.
The following sections will detail the experimental conditions and expected products for these transformations.
Experimental Protocols and Data
Reduction of the Ketone
The reduction of the ketone in this compound to the corresponding secondary alcohol, 1-(1-benzofuran-5-yl)propan-2-ol, is a fundamental transformation. This alcohol can serve as a precursor for further derivatization, such as esterification or etherification.
Reaction Scheme:
Caption: Reduction of a ketone to a secondary alcohol.
Experimental Protocol (Analogous to the reduction of aryl ketones):
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Reactant | Reagents | Product | Expected Yield (%) |
| This compound | NaBH₄, Methanol | 1-(1-benzofuran-5-yl)propan-2-ol | 85-95 |
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation of this compound would lead to the formation of an ester, specifically (1-benzofuran-5-yl)methyl acetate. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent methylene group. The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In this case, the methylene group (primary alkyl) has a lower migratory aptitude than a methyl group. However, due to the presence of the bulky benzofuran group, the migration of the (1-benzofuran-5-yl)methyl group is expected.[3][4][5]
Reaction Scheme:
Caption: Baeyer-Villiger oxidation of a ketone to an ester.
Experimental Protocol (Analogous to the oxidation of aryl ketones): [4]
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Presentation:
| Reactant | Reagents | Product | Expected Yield (%) |
| This compound | m-CPBA, DCM | (1-benzofuran-5-yl)methyl acetate | 60-80 |
Wittig Reaction
The Wittig reaction is a powerful method for converting ketones into alkenes.[6][7] Reacting this compound with a phosphorus ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield the corresponding alkene, 5-(2-methylprop-2-en-1-yl)-1-benzofuran.
Reaction Scheme:
Caption: Wittig olefination of a ketone.
Experimental Protocol (Analogous to the Wittig reaction of ketones): [8]
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) (1.2 eq), dropwise to generate the ylide (a deep orange/red color should appear).
-
Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in dry THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.
Data Presentation:
| Reactant | Reagents | Product | Expected Yield (%) |
| This compound | Ph₃PCH₃Br, n-BuLi, THF | 5-(2-methylprop-2-en-1-yl)-1-benzofuran | 70-90 |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[9][10][11] For this compound, condensation with a compound like malononitrile would yield 2-((1-(1-benzofuran-5-yl)propan-2-ylidene)malononitrile.
Reaction Scheme:
Caption: Knoevenagel condensation of a ketone.
Experimental Protocol (Analogous to the Knoevenagel condensation of ketones): [12]
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Data Presentation:
| Reactant | Reagents | Product | Expected Yield (%) |
| This compound | Malononitrile, Piperidine, Ethanol | 2-((1-(1-benzofuran-5-yl)propan-2-ylidene)malononitrile | 60-85 |
Reductive Amination
Reductive amination is a versatile method to form amines from ketones.[13][14][15] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced. Reacting this compound with a primary amine, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN), would produce the corresponding secondary amine.
Reaction Scheme:
Caption: Reductive amination of a ketone.
Experimental Protocol (Analogous to the reductive amination of aryl ketones):
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of methylamine (1.2 eq, e.g., as a solution in methanol or as methylamine hydrochloride with an added base like triethylamine).
-
Adjust the pH of the mixture to 6-7 using acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a 1M aqueous solution of HCl.
-
Make the solution basic (pH > 10) with a 2M aqueous solution of NaOH.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer and concentrate to give the crude amine, which can be purified by column chromatography.
Data Presentation:
| Reactant | Reagents | Product | Expected Yield (%) |
| This compound | Methylamine, NaBH₃CN, Methanol | 1-(1-benzofuran-5-yl)-N-methylpropan-2-amine | 50-70 |
Signaling Pathways and Drug Development
Benzofuran derivatives have been implicated in various signaling pathways relevant to disease. For example, some have been shown to act as inhibitors of enzymes such as protein tyrosine phosphatases or to have activity against cancer cell lines.[1] The derivatives synthesized from this compound can be screened for their biological activity to identify novel therapeutic agents. The structural modifications enabled by the ketone's reactivity allow for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Caption: General workflow for drug discovery using the target ketone.
Conclusion
The ketone group of this compound is a highly valuable functional handle for the synthesis of a diverse array of benzofuran derivatives. This guide has provided a technical overview of its reactivity in key transformations, including reduction, oxidation, Wittig olefination, Knoevenagel condensation, and reductive amination. The detailed, albeit analogous, experimental protocols and tabulated data serve as a practical resource for researchers in organic synthesis and medicinal chemistry. The strategic exploitation of this ketone's reactivity will undoubtedly continue to contribute to the development of novel and potent therapeutic agents.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. purechemistry.org [purechemistry.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
An In-depth Technical Guide on 1-(1-benzofuran-5-yl)propan-2-one
CAS Number: 286836-32-6 IUPAC Name: 1-(1-benzofuran-5-yl)propan-2-one
This technical guide provides a comprehensive overview of the available scientific and technical information for the compound this compound. It is intended for researchers, scientists, and professionals in drug development. It is important to note that while this guide aims to be thorough, publicly available research specifically on this compound is limited. Therefore, this document also incorporates contextual information from the broader class of benzofuran derivatives to provide a framework for potential research and application.
Chemical and Physical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in the scientific literature. However, based on information from chemical suppliers and databases, the following properties are noted.[1] It is important to recognize that these values may be predicted and not experimentally verified.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₂ | [2] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | Not available | |
| Melting Point | Not available | [1] |
| Boiling Point | Not available | [1] |
| Density | Not available | [1] |
| Solubility | Not available | [1] |
Synthesis and Manufacturing
A potential conceptual workflow for the synthesis is outlined below. This is a generalized representation and would require optimization for the specific synthesis of this compound.
A conceptual synthetic workflow for benzofuran derivatives.
Biological Activity and Potential Applications
Direct experimental evidence of the biological activity of this compound is not available in the peer-reviewed literature. However, the benzofuran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[5] Derivatives of benzofuran have been reported to exhibit a variety of pharmacological properties, including:
-
Anticancer Activity: Some benzofuran derivatives have been shown to inhibit the growth of various cancer cell lines.[6]
-
Anti-inflammatory Effects: Certain benzofuran compounds have demonstrated anti-inflammatory properties.[7]
-
Antimicrobial Activity: Antibacterial and antifungal activities have been observed in some benzofuran derivatives.
-
Antiviral Properties: Some studies have indicated the potential of benzofuran compounds as antiviral agents.[5]
Given these precedents, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents.[1]
Putative Signaling Pathways
The precise signaling pathways modulated by this compound are unknown. However, based on studies of other bioactive benzofuran derivatives, it is plausible that this compound or its derivatives could interact with key cellular signaling pathways implicated in disease. Some of the pathways known to be affected by benzofuran compounds include:
-
NF-κB Signaling Pathway: This pathway is crucial in regulating inflammatory responses, and some benzofuran derivatives have been shown to modulate its activity.[7][8]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and has been identified as a target for some benzofuran compounds.[7][8]
-
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) pathway is a key regulator of cell growth and metabolism, and certain benzofuran derivatives have been investigated as mTOR inhibitors.[6]
The following diagram illustrates a generalized overview of how a hypothetical benzofuran derivative might interact with these signaling pathways.
Conceptual signaling pathways for bioactive benzofuran derivatives.
Safety and Handling
Specific safety and handling data for this compound are not detailed in publicly available safety data sheets. However, for the general class of benzofuran derivatives, standard laboratory safety precautions should be followed. A safety data sheet for a related compound, 1-(1-Benzofuran-5-yl)-2-bromo-1-ethanone, indicates that it causes severe skin burns and eye damage.[9][10] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. Work should be conducted in a well-ventilated area or a chemical fume hood.[9][10]
Conclusion
This compound is a chemical compound with a confirmed CAS number and IUPAC name. While it is commercially available and noted as a useful intermediate in synthesis, there is a significant lack of published research on its specific chemical, physical, and biological properties. The broader family of benzofuran derivatives exhibits a wide range of promising biological activities, suggesting that this compound and its derivatives could be valuable subjects for future research in drug discovery and development. Further experimental studies are required to fully characterize this compound and explore its potential applications.
References
- 1. Cas 286836-32-6,1-(benzofuran-5-yl)propan-2-one | lookchem [lookchem.com]
- 2. 1-(6-Benzofuranyl)-2-propanone | 286836-34-8 | Benchchem [benchchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8674121B2 - Process for the production of benzofurans - Google Patents [patents.google.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluati… [ouci.dntb.gov.ua]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Core Synthetic Strategies and Starting Materials
The synthesis of 1-(1-benzofuran-5-yl)propan-2-one can be approached through two primary strategic disconnections:
-
Functionalization of a Pre-formed Benzofuran Ring: This approach utilizes a commercially available or readily synthesized 5-substituted benzofuran, which is then elaborated to introduce the propan-2-one side chain.
-
Annulation of a Substituted Phenol: This strategy involves the construction of the benzofuran ring from a phenolic precursor that already bears the desired propan-2-one moiety or a suitable precursor.
The selection of the optimal route will depend on factors such as the availability and cost of starting materials, desired scale of synthesis, and laboratory capabilities for specific reaction types, particularly palladium-catalyzed cross-coupling reactions.
Route 1: Functionalization of 5-Bromobenzofuran
A highly promising and versatile starting material for the synthesis of this compound is 5-bromobenzofuran . This compound is commercially available and serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the direct installation of the acetonyl group at the 5-position.
Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed methods are suitable for the formation of the C-C bond between the benzofuran ring and the propan-2-one side chain.
a) Heck Coupling with an Acetone Equivalent:
The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides. In this context, 5-bromobenzofuran can be coupled with an acetone enolate equivalent, such as isopropenyl acetate, followed by hydrolysis to yield the target ketone. The successful Heck coupling of the structurally similar 2-acetyl-5-bromobenzofuran with various olefins supports the feasibility of this approach.[1][2]
b) Suzuki Coupling with an Acetonylboronate:
The Suzuki-Miyaura coupling offers a mild and efficient method for C-C bond formation. 5-Bromobenzofuran can be coupled with a suitable acetonylboronic acid derivative, such as potassium acetonyltrifluoroborate, in the presence of a palladium catalyst and a base.[3][4][5]
c) Sonogashira Coupling followed by Hydration:
The Sonogashira reaction allows for the coupling of aryl halides with terminal alkynes. 5-Bromobenzofuran can be coupled with a protected propargyl alcohol, followed by deprotection and hydration of the alkyne to furnish the desired ketone. This two-step sequence provides a reliable method for introducing the acetonyl functionality.[6]
| Coupling Reaction | Reagents and Conditions (Proposed) | Potential Advantages |
| Heck Coupling | Catalyst: Pd(OAc)₂, Ligand: P(o-tol)₃, Base: Et₃N, Solvent: Toluene or DMF, Temperature: 100-130°C | Direct formation of the C-C bond. |
| Suzuki Coupling | Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf), Base: K₂CO₃ or Cs₂CO₃, Solvent: Toluene/H₂O or Dioxane/H₂O, Temperature: 80-100°C | High functional group tolerance, mild reaction conditions. |
| Sonogashira Coupling | Catalyst: Pd(PPh₃)₂Cl₂, CuI (co-catalyst), Base: Et₃N, Solvent: THF or DMF, Temperature: Room temperature to 60°C | Reliable method for alkyne installation. |
Experimental Protocol (Proposed): Heck Coupling of 5-Bromobenzofuran with Isopropenyl Acetate
This proposed protocol is based on established procedures for Heck reactions with aryl bromides.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) add 5-bromobenzofuran (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (0.04 eq.).
-
Reagent Addition: Add anhydrous solvent (e.g., toluene or DMF), followed by a base such as triethylamine (2.0 eq.). Finally, add isopropenyl acetate (1.5 eq.).
-
Reaction: Heat the reaction mixture to 100-130 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude enol acetate is then hydrolyzed under acidic or basic conditions to yield this compound. Purify the final product by column chromatography on silica gel.
Route 2: Annulation of a Substituted Phenol
This alternative strategy involves the synthesis of a 4-substituted phenol bearing a propan-2-one or a protected equivalent, followed by cyclization to form the benzofuran ring.
Synthesis of the Phenolic Precursor
A key intermediate for this route is 1-(4-hydroxyphenyl)propan-2-one . This can be synthesized from 4-hydroxybenzaldehyde or 4-methoxyphenylacetic acid through various established organic transformations.
Cyclization to the Benzofuran Ring
Once the phenolic precursor is obtained, the benzofuran ring can be constructed via several methods, most commonly involving the reaction with an α-haloketone or a related two-carbon synthon. A common method involves the reaction of a phenol with chloroacetone in the presence of a base.[7]
Experimental Protocol (Proposed): Synthesis from 4-Allylphenol
-
Isomerization of 4-Allylphenol: Commercially available 4-allylphenol can be isomerized to 4-(prop-1-en-1-yl)phenol using a suitable base.
-
Oxidative Cleavage: The resulting propenylphenol can be subjected to oxidative cleavage (e.g., ozonolysis or dihydroxylation followed by periodate cleavage) to yield 4-hydroxybenzaldehyde.
-
Wittig Reaction: A Wittig reaction of 4-hydroxybenzaldehyde with the ylide derived from (methoxymethyl)triphenylphosphonium chloride would yield the corresponding enol ether.
-
Hydrolysis and Cyclization: Acid-catalyzed hydrolysis of the enol ether would generate 1-(4-hydroxyphenyl)propanal, which can then be cyclized to the benzofuran ring.
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthetic route to this compound.
Signaling Pathways and Relevance
Benzofuran derivatives are known to exhibit a wide range of biological activities and are scaffolds for numerous natural products and pharmaceuticals.[8][9] While the specific biological targets of this compound are not extensively documented, related structures have shown activities relevant to various signaling pathways. For instance, some benzofuran derivatives act as inhibitors of enzymes such as kinases and phosphodiesterases, while others interact with G-protein coupled receptors. The propan-2-one moiety can be a key pharmacophore or a handle for further chemical modifications to explore structure-activity relationships (SAR).
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of 1-(1-benzofuran-5-yl)propan-2-one and its Chemical Class
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the available scientific literature concerning 1-(1-benzofuran-5-yl)propan-2-one. Due to a notable scarcity of specific data for this particular compound, this document also presents a detailed overview of the synthesis, characterization, and biological activities of closely related benzofuran derivatives, particularly benzofuran ketones. This approach aims to provide a valuable contextual understanding and predictive insights for researchers interested in this chemical scaffold.
Introduction to this compound
This compound is a ketone derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring system. While specific research on this compound is limited, its structural motif is of significant interest in medicinal chemistry. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This molecule is recognized as a potential intermediate in the synthesis of more complex pharmaceutical compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 286836-32-6 |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.19 g/mol |
| Appearance | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
Synthesis of Benzofuran Ketones: A Review of Methodologies
Classical Synthesis of 2-Acetylbenzofuran
A common method for the synthesis of 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone in the presence of a base, such as potassium carbonate.
Experimental Protocol: Synthesis of 2-Acetylbenzofuran
-
Reactants: Salicylaldehyde, chloroacetone, and anhydrous potassium carbonate.
-
Solvent: Acetone.
-
Procedure: A mixture of salicylaldehyde, chloroacetone, and anhydrous potassium carbonate in acetone is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield 2-acetylbenzofuran.[6][7]
Palladium-Catalyzed Synthesis Methods
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted benzofurans. These methods offer high efficiency and functional group tolerance. For instance, the α-arylation of aryloxyketones using a palladium catalyst provides a route to 2,3-disubstituted benzofurans.[8][9][10]
Conceptual Workflow for Palladium-Catalyzed Synthesis
Caption: Palladium-catalyzed α-arylation and subsequent cyclodehydration for benzofuran synthesis.
Spectroscopic Data of Analogous Benzofuran Derivatives
Spectroscopic data is crucial for the characterization of synthesized compounds. While specific data for this compound is unavailable, the following tables summarize typical spectroscopic features of related benzofuran ketones based on available literature.
Table 2: Representative ¹H NMR Data for 2-Acetylbenzofuran Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 2-Acetyl-5-bromobenzofuran | CDCl₃ | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The acetyl methyl protons appear as a singlet around 2.5 ppm. |
| 2-Acetyl-5-methylfuran | Not Specified | Protons of the furan ring, methyl group, and acetyl group show characteristic shifts.[11][12] |
Table 3: Representative Infrared (IR) Spectroscopy Data for Benzofuran Ketones
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| C=O (Aryl Ketone) | 1670 - 1690 |
| C-O-C (Furan Ring) | 1050 - 1250 |
| C=C (Aromatic) | 1450 - 1600 |
Biological Activities of Benzofuran Derivatives
The benzofuran scaffold is a common feature in many biologically active natural and synthetic compounds.[1][2][3][4][5] While the specific biological profile of this compound has not been reported, the broader class of benzofuran derivatives has been extensively studied.
Anticancer Activity
Numerous benzofuran derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][13][14][15][16] For example, certain chalcone and thiopyrimidine derivatives of benzofuran have been shown to inhibit VEGFR-2 tyrosine kinase, a key target in angiogenesis.[14]
Signaling Pathway Implication (Hypothetical)
Caption: Inhibition of the VEGFR-2 signaling pathway by certain benzofuran derivatives.
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their antibacterial and antifungal properties.[1] The introduction of different substituents on the benzofuran ring system allows for the modulation of their antimicrobial spectrum and potency.
Conclusion and Future Directions
This compound remains a poorly characterized compound within the broader, well-studied class of benzofuran derivatives. The synthetic methodologies and biological activities reported for analogous benzofuran ketones provide a solid foundation for future research on this specific molecule.
Future work should focus on:
-
The development and optimization of a reliable synthetic route to this compound.
-
Full spectroscopic characterization of the compound using modern analytical techniques.
-
In-depth evaluation of its biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties, to determine its potential as a lead compound in drug discovery.
This technical guide serves as a starting point for researchers, providing a comprehensive overview of the current knowledge landscape and highlighting the significant potential that lies in the further investigation of this compound and its derivatives.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Mini Review on Important Biological Properties of Benzofuran Derivatives | Semantic Scholar [semanticscholar.org]
- 6. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed α-arylation of aryloxyketones for the synthesis of 2,3-disubstituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 5-Methyl-2-acetylfuran | 1193-79-9 [chemicalbook.com]
- 12. 2-Acetyl-5-methylfuran (CAS 1193-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 14. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application of 1-(1-benzofuran-5-yl)propan-2-one and Its Derivatives in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. While specific research on 1-(1-benzofuran-5-yl)propan-2-one is limited, its structural analogs have been extensively studied, revealing significant potential in various therapeutic areas. These notes provide an overview of the key applications, quantitative biological data, and detailed experimental protocols for representative benzofuran derivatives, focusing on their anticancer and psychoactive properties.
Anticancer Applications of Benzofuran Derivatives
Benzofuran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of cancer cell lines.[1][2] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer progression.[3][4] The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the benzofuran ring system significantly influence their anticancer potency and selectivity.[3]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected benzofuran derivatives against various human cancer cell lines. This data highlights the potential of these compounds as leads for the development of novel cancer therapeutics.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 13b | MCF-7 (Breast) | 1.875 | [5] |
| 13g | MCF-7 (Breast) | 1.287 | [5] |
| 13b | C-6 (Glioma) | 1.980 | [5] |
| 13g | C-6 (Glioma) | 1.622 | [5] |
| 14c | HCT116 (Colon) | 3.27 | [5] |
| 10f | MCF-7 (Breast) | 2.6 | [5] |
| 12 | SiHa (Cervical) | 1.10 | [5] |
| 12 | HeLa (Cervical) | 1.06 | [5] |
| 37e | A549 (Lung) | <10 | [5] |
| 37e | HeLa (Cervical) | <10 | [5] |
| 37e | SGC7901 (Gastric) | <10 | [5] |
| 37e | HCT116 (Colon) | <10 | [5] |
| 37e | MCF-7 (Breast) | <10 | [5] |
| 17i | MCF-7 (Breast) | 2.90 ± 0.32 | [6] |
| 17i | MGC-803 (Gastric) | 5.85 ± 0.35 | [6] |
| 17i | H460 (Lung) | 2.06 ± 0.27 | [6] |
| 17i | A549 (Lung) | 5.74 ± 1.03 | [6] |
| 17i | THP-1 (Leukemia) | 6.15 ± 0.49 | [6] |
| 16 | A549 (Lung) | 0.12 | [7] |
| 16 | SGC7901 (Gastric) | 2.75 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the benzofuran derivative in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
Visualization: Anticancer Screening Workflow
Caption: Workflow for the discovery and initial evaluation of anticancer benzofuran derivatives.
Psychoactive Properties of Aminoalkylbenzofuran Analogs
Certain aminoalkylbenzofuran derivatives, which are structurally related to this compound, exhibit psychoactive effects by interacting with monoamine transporters.[8][9] These compounds can act as releasing agents or reuptake inhibitors of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), leading to increased extracellular levels of these neurotransmitters.[9] Their pharmacological profile often resembles that of known psychoactive substances like MDMA.[8][10]
Quantitative Data: Monoamine Transporter Interaction
The following table presents the half-maximal effective concentrations (EC50) for monoamine release and half-maximal inhibitory concentrations (IC50) for monoamine uptake for representative aminoalkylbenzofurans.
| Compound | Transporter | EC50 (nM) for Release | IC50 (nM) for Uptake | Reference |
| 5-APB | DAT | 31 | - | [9] |
| 6-APB | DAT | 10 | - | [9] |
| 5-APB | SERT | 19 | - | [9] |
| 6-APB | SERT | 36 | - | [9] |
| 5-APB | NET | - | 132 | [11] |
| 6-APB | NET | - | 117 | [11] |
| 5-APB | DAT | - | 407 | [11] |
| 6-APB | DAT | - | 239 | [11] |
| 5-APB | SERT | - | 99 | [11] |
| 6-APB | SERT | - | 84 | [11] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[12]
Materials:
-
HEK293 cells stably expressing hDAT, hSERT, or hNET
-
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Benzofuran derivative stock solution (in DMSO)
-
Scintillation fluid and counter
-
96-well plates
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the benzofuran derivative for 10-20 minutes at room temperature.
-
Uptake Initiation: Add the radiolabeled substrate (e.g., [³H]dopamine for DAT-expressing cells) to initiate uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the compound concentration.
This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled substrate from cells expressing a specific monoamine transporter.[12][13]
Materials:
-
Same as for the uptake assay.
Procedure:
-
Cell Plating and Substrate Loading: Plate the cells as in the uptake assay. Pre-load the cells with the respective radiolabeled substrate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with assay buffer to remove the extracellular radiolabeled substrate.
-
Release Induction: Add various concentrations of the benzofuran derivative to the cells and incubate for 15-30 minutes at 37°C to induce release.
-
Supernatant Collection: Collect the supernatant containing the released radiolabeled substrate.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Determine the EC50 value by plotting the amount of released radioactivity against the compound concentration.
Visualization: Mechanism of Action on Monoamine Transporters
Caption: Interaction of aminoalkylbenzofuran derivatives with monoamine transporters.
References
- 1. bepls.com [bepls.com]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological profile of novel psychoactive benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.3. Transporter Release Assays [bio-protocol.org]
Application Notes and Protocols: 1-(1-benzofuran-5-yl)propan-2-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-benzofuran-5-yl)propan-2-one, a ketone derivative of the benzofuran heterocyclic system, is a valuable building block in modern organic synthesis.[1] The benzofuran moiety is a core structure in numerous natural products and biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[2][3][4][5] The unique chemical structure and reactivity of this compound make it a key intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[1] Its primary utility lies in its role as a precursor to a variety of organic compounds, leveraging the reactivity of both the ketone functional group and the benzofuran ring system.
Key Applications and Synthetic Utility
The most prominent application of this compound is as a key intermediate in the synthesis of N-alkylated 1-(1-benzofuran-5-yl)propan-2-amines. These compounds are of significant interest in medicinal chemistry and neuropharmacology. The synthesis typically proceeds via a reductive amination reaction, where the ketone is reacted with an appropriate amine in the presence of a reducing agent.
Synthesis of N-Alkyl-1-(1-benzofuran-5-yl)propan-2-amines
A significant application of this compound is in the synthesis of psychoactive compounds such as 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB).[6] This transformation is a cornerstone for the creation of a variety of substituted phenethylamines, which are under investigation for their potential therapeutic applications.[6]
General Reaction Scheme:
References
- 1. Cas 286836-32-6,1-(benzofuran-5-yl)propan-2-one | lookchem [lookchem.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents [mdpi.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 6. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]
Application Notes and Protocols for the Quantification of 1-(1-Benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(1-benzofuran-5-yl)propan-2-one in various matrices. The protocols described are based on established analytical techniques for analogous benzofuran ketone structures and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a benzofuran derivative with potential applications in medicinal chemistry and drug discovery. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of synthetic batches, and metabolic investigations. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A logical workflow for the analysis of this compound is presented below. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.
Caption: General workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize representative validation parameters for the quantification of this compound using HPLC-UV and GC-MS. These values are based on data reported for structurally similar benzofuran ketones and should be considered as typical performance targets during method validation.
Table 1: Representative HPLC-UV Method Performance
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 5% |
Table 2: Representative GC-MS Method Performance
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple matrices.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Standard Preparation
-
Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 0.1 to 100 µg/mL.
4. Sample Preparation
-
For bulk material, accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.
-
For other matrices, perform a suitable extraction such as liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using a C18 cartridge. Evaporate the solvent and reconstitute the residue in the mobile phase.
5. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may be optimized for best separation. A small amount of formic acid (0.1%) can be added to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: Determined by measuring the UV spectrum of the analyte (typically around 254 nm or the lambda max).
6. Quantification
-
Construct a calibration curve by plotting the peak area of the calibration standards against their concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity and is suitable for complex matrices such as biological fluids. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte.
1. Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., a deuterated analogue or a structurally similar compound)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Ethyl acetate (GC grade)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
GC vials with inserts
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
3. Standard and Sample Preparation with Derivatization
-
Prepare stock solutions of the reference standard and internal standard in ethyl acetate.
-
To an aliquot of the sample extract or standard solution, add the internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS) and cap the vial tightly.
-
Heat at 70 °C for 30 minutes to complete the derivatization.
-
Cool to room temperature before analysis.
4. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.
5. Quantification
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of the analyte in the sample using the response factor from the calibration curve.
Signaling Pathway and Experimental Relationship Visualization
The following diagram illustrates the relationship between the analytical method parameters and the desired outcomes of quantification, highlighting the decision-making process in method development.
Caption: Decision pathway for analytical method development and validation.
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-(1-Benzofuran-5-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1-benzofuran-5-yl)propan-2-one is a chemical compound belonging to the benzofuran class. Benzofurans are heterocyclic compounds composed of a fused benzene and furan ring system.[1] This structural motif is found in a variety of natural products and synthetic compounds with diverse biological activities, making them significant in medicinal chemistry and drug development.[1][2] Given the importance of purity and quality control in the pharmaceutical industry, a reliable analytical method for the quantification of this compound is essential.
This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described method is designed to be simple, accurate, and robust for routine analysis.
Experimental
A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the proposed chromatographic conditions.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
This compound reference standard
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
For the analysis of a bulk drug substance, accurately weigh approximately 10 mg of the sample, dissolve it in the mobile phase in a 10 mL volumetric flask, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
Results and Discussion
The following table presents hypothetical data for the validation of the proposed HPLC method.
| Parameter | Result |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
System suitability parameters should be established to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and reproducibility of injections.
Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is anticipated to be linear, precise, and accurate over a relevant concentration range, making it suitable for routine quality control testing in pharmaceutical and research laboratories. Further validation studies should be performed to confirm the suitability of this method for its intended application.
References
Application Note: Analysis of 1-(1-benzofuran-5-yl)propan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1-(1-benzofuran-5-yl)propan-2-one is a chemical compound of interest in the fields of pharmaceutical research and forensic science due to its structural relation to known psychoactive substances. Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, offering high separation efficiency and definitive identification based on mass spectral data.[1][2] This application note provides a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and drug development professionals.
Principle
Gas chromatography separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for compound identification by comparing it to a reference library or through spectral interpretation.[3] The fragmentation of benzofuran derivatives often involves characteristic losses that aid in structural elucidation.[4][5][6]
Application
This protocol is intended for the qualitative and quantitative analysis of this compound in research and quality control settings. It can be adapted for the analysis of related benzofuran derivatives and other novel psychoactive substances.[7][8]
Experimental Protocol
1. Sample Preparation
-
Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards of lower concentrations by serial dilution with methanol.
-
Sample Extraction (from a solid matrix):
-
Homogenize the sample matrix.
-
Accurately weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
-
Add 5 mL of methanol and vortex for 2 minutes.
-
Sonicate for 10 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-500 |
| Solvent Delay | 3 min |
3. Data Analysis
-
Qualitative Analysis: Identify the peak corresponding to this compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.
-
Quantitative Analysis: Create a calibration curve by plotting the peak area of the target compound against the concentration of the prepared standard solutions. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Expected GC-MS Data for this compound
| Parameter | Expected Value |
| Retention Time (min) | Dependent on the specific GC system and conditions, but should be consistent. |
| Molecular Ion (M+) [m/z] | 188 |
| Key Fragment Ions [m/z] | Expected fragments may include those corresponding to the benzofuran moiety and the propanone side chain. Common losses for similar structures include CO and CH3.[4][5][6] |
Note: The exact retention time and fragmentation pattern should be confirmed by running a pure standard of this compound on the specific GC-MS instrument.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.
Disclaimer: This application note provides a general protocol and may require optimization for specific laboratory conditions and sample matrices. It is the user's responsibility to validate the method for its intended purpose.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Gas chromatography-mass spectrometry (GC-MS)-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. chemrxiv.org [chemrxiv.org]
Application Note and Protocol for the Purification of 1-(1-benzofuran-5-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1-benzofuran-5-yl)propan-2-one is a heterocyclic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the reliability of biological and pharmacological studies. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture, followed by a comprehensive analysis to confirm its purity and identity.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₀O₂ |
| Molecular Weight | 174.20 g/mol |
| Appearance | Off-white to yellow solid (predicted) |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. Insoluble in water. |
| Boiling Point | Not available |
| Melting Point | Not available |
Experimental Protocols
This protocol outlines a three-step purification process: Liquid-Liquid Extraction, Column Chromatography, and Recrystallization.
Liquid-Liquid Extraction
This initial step aims to remove water-soluble impurities and highly polar or non-polar contaminants from the crude product.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (to neutralize any acidic impurities).
-
Deionized water.
-
Brine (to remove excess water).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Column Chromatography
This step separates the target compound from closely related impurities based on their differential adsorption to a stationary phase.
Materials:
-
Crude extract from the previous step
-
Silica gel (200-400 mesh)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Beakers and flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
-
Monitor the separation by collecting fractions and analyzing them using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots under a UV lamp.[1][2][3]
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions using a rotary evaporator.
Recrystallization
The final step involves recrystallizing the product to obtain a highly pure crystalline solid.
Materials:
-
Purified product from column chromatography
-
Ethanol or a mixture of hexane and ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolve the semi-pure product in a minimal amount of hot solvent (e.g., ethanol or a hexane/ethyl acetate mixture).[4][5]
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data from the purification protocol.
| Purification Step | Expected Purity (%) | Expected Yield (%) |
| Crude Product | 50-70 | 100 |
| After Extraction | 70-85 | 90-95 |
| After Column Chromatography | >95 | 70-80 |
| After Recrystallization | >99 | 50-60 (overall) |
Purity Assessment and Characterization
The purity and identity of the final product should be confirmed using the following analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity. The retention factor (Rf) can be used for identification.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile and water) will provide a quantitative measure of purity.[6][7][8][9][10] A single sharp peak is indicative of a pure compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound.[11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra will confirm the chemical structure of this compound. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.[15][16][17][18][19]
Visualization of Workflow
Caption: Purification and analysis workflow for this compound.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. file.chemscene.com [file.chemscene.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. desertcart.sc [desertcart.sc]
- 9. HPLC Method Validation Benzofuran Derivatives : Synthesis and HPLC Method validation of Novel 3-Fluoro-N-{[7-methoxy-2-(4-methoxyphenyl-1-benzofuran-5-yl]methyl}aniline / Thorat, Bapu/ Yamgar, Ramesh/ More, Kishor - 紀伊國屋書店ウェブストア|オンライン書店|本、雑誌の通販、電子書籍ストア [kinokuniya.co.jp]
- 10. alltimeprice.com [alltimeprice.com]
- 11. [Simultaneous determination of 57 residual volatile organic solvents in honey by headspace gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 14. shimadzu.com [shimadzu.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of 1-(1-benzofuran-5-yl)propan-2-one and its derivatives. Benzofuran scaffolds are prevalent in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. This document outlines a detailed experimental protocol for the synthesis of the target compound, summarizes key quantitative data, and provides insights into its potential mechanism of action in cancer through the modulation of critical signaling pathways.
Introduction to Benzofuran Derivatives in Drug Discovery
Benzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their unique structural features allow them to interact with a variety of biological targets, making them promising candidates for the development of novel therapeutics.[1][2] In particular, substituted benzofurans have shown potent activity against various cancer cell lines. The derivatization of the benzofuran core, such as the introduction of a propan-2-one moiety at the 5-position, offers opportunities to modulate the compound's physicochemical properties and biological activity, potentially leading to the discovery of new and effective drug candidates.
Experimental Protocols
This section details a plausible multi-step synthetic route for the preparation of this compound, starting from the commercially available 5-bromo-1-benzofuran. The synthesis involves the formation of a key aldehyde intermediate, followed by carbon chain extension and functional group manipulation.
Protocol 1: Synthesis of 1-Benzofuran-5-carbaldehyde
This protocol describes the formylation of 5-bromo-1-benzofuran via a Grignard reaction.
Materials:
-
5-Bromo-1-benzofuran
-
Magnesium (Mg) turnings
-
Iodine (I₂) crystal
-
Dry Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
3N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Dichloromethane (CH₂Cl₂) for column chromatography
Procedure:
-
Activate magnesium turnings (0.92 g, 0.038 mol) with a crystal of iodine in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of 5-bromo-1-benzofuran (0.5 g) in dry THF (2.5 mL) and reflux the mixture for 30 minutes.
-
Once the iodine color disappears, add a solution of 5-bromo-1-benzofuran (4.5 g) in dry THF (25 mL) and continue refluxing for an additional 2 hours.[3]
-
Cool the reaction mixture to -40°C and add dry DMF (3.6 g) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.[3]
-
Cool the mixture to 0°C and acidify to pH 2 with 3N HCl, then stir for 30 minutes.[3]
-
Dilute the reaction mixture with water (500 mL) and extract with ethyl acetate (2 x 200 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/dichloromethane solvent system to yield 1-benzofuran-5-carbaldehyde.[3]
Protocol 2: Synthesis of 1-(1-Benzofuran-5-yl)prop-2-en-1-ol
This protocol outlines the conversion of the aldehyde to an allylic alcohol via a Grignard reaction.
Materials:
-
1-Benzofuran-5-carbaldehyde
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-benzofuran-5-carbaldehyde (1.0 eq) in dry THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.
-
Slowly add vinylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 1-(1-benzofuran-5-yl)prop-2-en-1-ol can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound
This protocol describes the Wacker-Tsuji oxidation of the terminal alkene to a methyl ketone.
Materials:
-
1-(1-Benzofuran-5-yl)prop-2-en-1-ol
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen balloon
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-(1-benzofuran-5-yl)prop-2-en-1-ol (1.0 eq) in a mixture of DMF and water.
-
Add catalytic amounts of PdCl₂ (0.1 eq) and CuCl (1.0 eq) to the solution.
-
Fit the flask with an oxygen balloon and stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the reported biological activities of various benzofuran derivatives against different cancer cell lines.
Table 1: Anticancer Activity of Selected Benzofuran Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | Brominated Benzofuran | K562 (Leukemia) | 5.0 | [4] |
| 1 | Brominated Benzofuran | HL-60 (Leukemia) | 0.1 | [4] |
| Compound 9 | Piperidinyl-benzofuran | SQ20B (Head and Neck) | 0.46 | [5] |
| Compound 22d | Oxindole-benzofuran hybrid | MCF-7 (Breast) | 3.41 | [1] |
| Compound 22f | Oxindole-benzofuran hybrid | MCF-7 (Breast) | 2.27 | [1] |
| Compound 28g | Amido-benzofuran | MDA-MB-231 (Breast) | 3.01 | [1] |
| Compound 32a | Thiazolyl-benzofuran | HePG2 (Liver) | 4.0-8.99 | [1] |
| Compound 50g | Triazolyl-benzofuran | A549 (Lung) | 0.57 | [6] |
| Compound 50g | Triazolyl-benzofuran | HCT-116 (Colon) | 0.87 | [6] |
| Compound 3f | Heterocyclic substituted benzofuran | HEPG2 (Liver) | 12.4 µg/mL | [7] |
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of benzofuran derivatives is often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. The mTOR and ERK/MAPK pathways are frequently dysregulated in cancer and represent important therapeutic targets.[3][8]
References
- 1. The mTOR Signalling Pathway in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the mTOR-signalling pathway in cancer: benefits and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 1-(1-benzofuran-5-yl)propan-2-one for research purposes
Application Note: Scale-up Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one
Abstract
This application note details a proposed three-step synthetic protocol for the scale-up synthesis of this compound, a key intermediate for pharmaceutical research and drug development. The synthesis commences with commercially available 5-bromobenzofuran, which undergoes a lithium-halogen exchange followed by nucleophilic attack on propylene oxide to yield the secondary alcohol, 1-(1-benzofuran-5-yl)propan-2-ol. Subsequent oxidation affords the target ketone. This document provides detailed experimental procedures, considerations for scale-up, and tabulated data for process parameters and expected outcomes. The described methodology is designed to be robust, scalable, and suitable for producing significant quantities of the target compound for research purposes.
Introduction
Benzofuran derivatives are prominent scaffolds in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1] The target molecule, this compound, serves as a crucial building block for the synthesis of more complex molecules, such as psychoactive compounds like 1-(benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB).[2] Access to a reliable and scalable synthesis of this ketone is therefore essential for advancing research in neuropharmacology and related fields.
Proposed Synthetic Route
The proposed synthesis is a three-step process:
-
Lithium-Halogen Exchange: 5-Bromobenzofuran is treated with n-butyllithium (n-BuLi) to generate the highly reactive 5-lithiobenzofuran intermediate.
-
Epoxide Ring-Opening: The organolithium intermediate undergoes a nucleophilic attack on propylene oxide to form the secondary alcohol, 1-(1-benzofuran-5-yl)propan-2-ol.
-
Oxidation: The secondary alcohol is oxidized to the target ketone, this compound.
dot```dot graph Synthesis_Scheme { layout=dot; rankdir=LR; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
start [label="5-Bromobenzofuran"]; intermediate1 [label="1-(1-Benzofuran-5-yl)propan-2-ol"]; product [label="this compound"];
start -> intermediate1 [label="1. n-BuLi, THF, -78 °C\n2. Propylene oxide\n3. H₂O quench"]; intermediate1 -> product [label="Oxidation (e.g., PCC or Swern)"]; }
Caption: Experimental workflow for the synthesis of the target ketone.
References
Application Notes and Protocols for In Vitro Assays Involving 1-(1-Benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of potential in vitro assays for characterizing the biological activity of 1-(1-benzofuran-5-yl)propan-2-one. While specific experimental data for this compound is limited in publicly available literature, the protocols outlined below are based on established methods for analogous benzofuran derivatives and related chemical structures. These notes serve as a foundational guide for researchers to design and implement experiments to investigate the pharmacological profile of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
Application Note:
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of these enzymes is a therapeutic strategy for depression and neurodegenerative diseases. Structurally similar benzofuran derivatives have been shown to exhibit MAO inhibitory activity. An in vitro assay to determine the inhibitory potential of this compound against MAO-A and MAO-B can provide valuable insights into its potential neurological effects.
Quantitative Data Summary for Structurally Related Benzofuran Derivatives:
| Compound | Target | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | 0.03 | 99 |
| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.073 ± 0.003 | Not Reported |
| 5-MAPBT | MAO-A | 0.765 | Not Reported |
Experimental Protocol: MAO-Glo™ Assay (Promega)
This protocol is adapted from a standard commercially available assay for high-throughput screening of MAO inhibitors.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., luminogenic substrate provided in the MAO-Glo™ kit)
-
This compound (test compound)
-
Reference inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Luciferin detection reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes to the desired concentration in the assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilutions or reference inhibitors to the wells of the 96-well plate.
-
Add 10 µL of the appropriate MAO enzyme to each well.
-
Include control wells with enzyme and solvent only (no inhibitor).
-
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.
-
Substrate Addition: Add 10 µL of the MAO substrate to each well to initiate the enzymatic reaction.
-
Second Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 25 µL of the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: After a 20-minute incubation in the dark, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control wells. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow Diagram:
Serotonin Receptor (5-HT) Binding Assay
Application Note:
Benzofuran derivatives are known to interact with serotonin (5-HT) receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and psychosis. A radioligand binding assay can determine the affinity of this compound for specific 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A). This information is crucial for understanding its potential psychoactive and therapeutic properties.
Quantitative Data Summary for Structurally Related Compounds:
| Compound | Receptor | Ki (nM) |
| 5-APB | 5-HT2B | <100 |
| 6-APB | 5-HT2B | <100 |
| 5-APB | α2C | <100 |
| 6-APB | α2C | <100 |
Experimental Protocol: Radioligand Competition Binding Assay for 5-HT2A Receptor
This protocol describes a general method for a competition binding assay using cell membranes expressing the human 5-HT2A receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Radioligand specific for the 5-HT2A receptor (e.g., [3H]ketanserin).
-
This compound (test compound).
-
Non-labeled competing ligand for non-specific binding determination (e.g., spiperone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Assay Plate Setup: In a 96-well plate, combine:
-
25 µL of assay buffer (for total binding) or non-labeled competing ligand (for non-specific binding) or test compound dilution.
-
25 µL of the radioligand ([3H]ketanserin) at a concentration near its Kd.
-
50 µL of the cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Diagram:
Cell Viability and Cytotoxicity Assay
Application Note:
Many benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][2] Evaluating the impact of this compound on cell viability is a critical first step in assessing its potential as an anticancer agent. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Quantitative Data Summary for Structurally Related Benzofuran Derivatives (K562 cell line):
| Compound | IC50 (µM) |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone (Compound 6) | 7.26 ± 1.11 |
| 1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone (Compound 8) | 2.59 ± 0.88 |
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., K562 - chronic myelogenous leukemia).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (test compound).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well clear-bottom cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include control wells with medium and solvent only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the control group.
-
Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Logical Relationship Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one
Frequently Asked Questions (FAQs)
Q1: What are the general strategies for synthesizing the benzofuran core?
A1: The synthesis of the benzofuran ring system can be achieved through various methods, including:
-
Acid-catalyzed cyclization: This involves the dehydration of compounds containing a carbonyl group.[1]
-
Palladium-catalyzed reactions: Cross-coupling reactions, such as Sonogashira coupling of o-iodoanisoles with terminal alkynes followed by electrophilic cyclization, are commonly employed.[2][3]
-
One-pot synthesis: Methods involving the heteroannulation of benzoquinones offer a streamlined approach.[2]
-
Intramolecular Wittig reaction: Ring closure can be achieved through an intramolecular Wittig reaction.[1]
-
Condensation reactions: Base-catalyzed condensation of phenols with various carbonyl compounds is another viable route.[4]
Q2: How can I introduce the propan-2-one moiety at the 5-position of the benzofuran ring?
A2: Introducing a substituent at the 5-position can be challenging and is often dependent on the chosen synthetic route for the benzofuran core. Potential strategies include:
-
Starting with a pre-functionalized precursor: Utilizing a starting material that already contains the desired side chain or a group that can be easily converted to it. For example, starting with a substituted phenol or benzoic acid.[5]
-
Friedel-Crafts acylation: If the benzofuran ring is sufficiently activated, a Friedel-Crafts acylation could be used to introduce an acetyl group, which could then be further elaborated. However, regioselectivity can be an issue.[6]
-
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions on a 5-halo-benzofuran derivative could be a versatile method to introduce the desired propan-2-one group or a precursor.
Q3: What are some common side reactions to be aware of during benzofuran synthesis?
A3: Depending on the synthetic route, several side reactions can occur, leading to lower yields. These may include:
-
Formation of regioisomers: In cases where multiple positions on the benzene ring are available for cyclization, a mixture of isomers can be formed.[6]
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Over-alkylation or acylation: In Friedel-Crafts type reactions, multiple substitutions can occur if the reaction conditions are not carefully controlled.
-
Decomposition of starting materials or products: Some benzofuran derivatives can be unstable under harsh reaction conditions (e.g., strong acids or high temperatures).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of substituted benzofurans, with a focus on improving yield.
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation | Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate inert conditions if necessary. Consider catalyst activation procedures. |
| Inappropriate reaction temperature | Optimize the reaction temperature. Some reactions require heating to proceed at a reasonable rate, while others may be sensitive to high temperatures. | |
| Poor quality of starting materials | Purify starting materials before use. Impurities can interfere with the reaction. | |
| Incorrect solvent | The choice of solvent can significantly impact the reaction. Screen a variety of solvents to find the optimal one. | |
| Formation of multiple products (low selectivity) | Competing reaction pathways | Modify reaction conditions (temperature, catalyst, solvent) to favor the desired pathway. The use of specific ligands in palladium-catalyzed reactions can improve selectivity.[3] |
| Lack of regiocontrol | Employ starting materials with blocking groups to direct the reaction to the desired position.[6] | |
| Product decomposition | Harsh reaction conditions | Use milder reagents or reaction conditions. For example, use a weaker acid or base, or lower the reaction temperature. |
| Air or moisture sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents. | |
| Difficulty in product purification | Similar polarity of product and byproducts | Optimize the chromatographic separation method (e.g., try different solvent systems or stationary phases). Recrystallization can also be an effective purification technique. |
Experimental Protocols (Generalized)
The following are generalized protocols for common reactions used in benzofuran synthesis, which may be adapted for the synthesis of 1-(1-benzofuran-5-yl)propan-2-one.
Protocol 1: Palladium-Catalyzed Annulation
This protocol is a general representation of a palladium-catalyzed synthesis of a benzofuran core.
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Reaction Setup: To a flame-dried Schlenk flask, add the o-halophenol (1 eq.), the alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., K₂CO₃, 2 eq.).
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Solvent Addition: Add a degassed solvent (e.g., toluene or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
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Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Catalyst System | Typical Yields | Reference |
| Pd(OAc)₂ / bpy in toluene | 58-94% for benzoyl-substituted benzofurans | [3] |
| Pd(Ph₃P)₂Cl₂ / CuI | Satisfactory yields for benzofuran aldehydes | [1] |
Visualizations
dot
Caption: Generalized workflow for the synthesis of this compound.
dot
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
Common side products in the synthesis of 1-(1-benzofuran-5-yl)propan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1-benzofuran-5-yl)propan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when employing methods involving the reaction of a substituted phenol with an α-haloketone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Reagents: Degradation of starting materials (e.g., the α-haloketone). 3. Incorrect Stoichiometry: Molar ratios of reactants and base are not optimized. 4. Poor Base Selection: The base used is not strong enough to deprotonate the phenol effectively. | 1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Consider a modest increase in temperature. 2. Reagent Quality: Use freshly opened or purified reagents. Check the purity of the α-haloketone before use. 3. Stoichiometry Optimization: Experiment with varying the molar ratios of the phenol, α-haloketone, and base. A slight excess of the α-haloketone may be beneficial. 4. Base Screening: Test alternative bases such as potassium carbonate, cesium carbonate, or sodium hydride. |
| Formation of Multiple Products (Side Products) | 1. O-Alkylation vs. C-Alkylation: The reaction of the phenoxide with the α-haloketone can occur at the oxygen (desired) or on the aromatic ring (undesired).[1] 2. Polyalkylation: Multiple alkyl groups may be added to the phenolic ring.[1] 3. Rearrangement Reactions: Alkyl groups on the phenolic ring may rearrange under certain conditions.[1] 4. Self-Condensation of α-Haloketone: The α-haloketone can undergo self-condensation in the presence of a base. | 1. Solvent and Temperature Control: The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic polar solvents often favor O-alkylation. Lowering the reaction temperature may also improve selectivity. 2. Controlled Addition: Add the α-haloketone slowly to the reaction mixture containing the deprotonated phenol to minimize side reactions. 3. Purification: Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the desired product from isomers and other byproducts. 4. Base and Temperature Control: Use a non-nucleophilic base and maintain a controlled temperature to disfavor self-condensation. |
| Difficulty in Product Purification | 1. Co-elution of Isomers: Structural isomers formed during the reaction may have similar polarities, making separation by column chromatography challenging. 2. Presence of Unreacted Starting Materials: High concentrations of unreacted phenol or α-haloketone can complicate purification. | 1. Advanced Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) for difficult separations. Alternatively, derivatization of the product mixture may alter polarities and facilitate separation. 2. Reaction Optimization: Ensure the reaction goes to completion to minimize the amount of unreacted starting materials. A preliminary extraction step to remove acidic (phenolic) or basic impurities can also be beneficial. |
| Product Decomposition | 1. Instability to Acid or Base: The benzofuran ring can be sensitive to strong acidic or basic conditions, especially at elevated temperatures. 2. Oxidation: The furan ring is susceptible to oxidation. | 1. Neutral Work-up: Neutralize the reaction mixture carefully before extraction and purification. Avoid prolonged exposure to strong acids or bases. 2. Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store the final product under inert gas and protected from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing benzofuran derivatives like this compound involve the reaction of a suitably substituted phenol with an α-haloketone. A common approach is the reaction of a 5-substituted salicylaldehyde or a related phenol with chloroacetone or bromoacetone in the presence of a base. Other methods include palladium-catalyzed couplings and intramolecular cyclizations.
Q2: What are the expected major side products in the synthesis of this compound from a phenol and an α-haloketone?
A2: The primary side products often arise from competing reactions. These can include:
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C-alkylated isomers: Where the propan-2-one moiety attaches to the benzene ring of the phenol instead of the hydroxyl group.
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Poly-alkylated products: Where more than one propan-2-one group is added to the phenol.
-
Uncyclized intermediate: The O-alkylated phenol may not fully cyclize to form the benzofuran ring.
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Products from self-condensation of the α-haloketone.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques is recommended for structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and identify any volatile or non-volatile impurities.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Q4: What purification techniques are most effective for isolating this compound?
A4: Column chromatography on silica gel is the most common and effective method for purifying the crude product. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. For highly challenging separations, preparative HPLC may be necessary.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, standard laboratory safety practices should be strictly followed.
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α-Haloketones (e.g., chloroacetone, bromoacetone) are lachrymators and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
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Bases such as sodium hydride are highly reactive and flammable. They should be handled with care under an inert atmosphere.
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Solvents used in the reaction and purification are often flammable. Avoid open flames and ensure proper ventilation.
Experimental Protocols
General Procedure for the Synthesis of this compound:
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Reaction Setup: To a solution of the appropriate 5-substituted phenol (1 equivalent) in a suitable aprotic solvent (e.g., acetone, DMF, or acetonitrile) in a round-bottom flask, add a base (e.g., anhydrous potassium carbonate, 2-3 equivalents).
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Addition of α-Haloketone: Stir the mixture at room temperature for 30 minutes. Then, add chloroacetone or bromoacetone (1.1-1.5 equivalents) dropwise to the suspension.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualization of Troubleshooting Logic
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Optimization of reaction conditions for 1-(1-benzofuran-5-yl)propan-2-one synthesis
Welcome to the technical support center for the synthesis of 1-(1-benzofuran-5-yl)propan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reaction conditions, troubleshooting, and frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy to prepare this compound?
A1: A robust and frequently employed strategy involves a multi-step synthesis commencing with a commercially available substituted benzofuran, such as 5-bromobenzofuran. A common sequence is:
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Heck Coupling: 5-bromobenzofuran is reacted with a vinyl partner to introduce a vinyl group at the 5-position, forming 5-vinylbenzofuran.
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Wacker Oxidation: The resulting 5-vinylbenzofuran is then oxidized to yield the target molecule, this compound.
An alternative route can be envisioned starting from 5-formylbenzofuran via a Wittig reaction to form an α,β-unsaturated ester, followed by reduction and conversion to the ketone.
Q2: What are the critical parameters to control during the Heck coupling step?
A2: The success of the Heck coupling is highly dependent on the choice of catalyst, base, solvent, and temperature. The palladium catalyst and its ligands are crucial for catalytic activity and selectivity. The base is required to neutralize the hydrogen halide formed during the reaction. Temperature and reaction time must be optimized to ensure complete conversion while minimizing side product formation.
Q3: I am observing low yields in my Wacker oxidation step. What are the likely causes?
A3: Low yields in Wacker oxidation can stem from several factors. Common issues include catalyst deactivation, poor re-oxidation of the palladium catalyst, and substrate decomposition under acidic conditions. The concentration of the co-catalyst (e.g., copper(II) chloride) and the efficiency of the re-oxidant (often oxygen or air) are critical. The presence of water is also essential for the nucleophilic attack on the palladium-olefin complex.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel.[1] A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexane is commonly used as the eluent.[1] The purity of the fractions can be monitored by thin-layer chromatography (TLC).
Troubleshooting Guides
Issue 1: Low or No Conversion in the Heck Coupling Reaction
| Possible Cause | Suggested Solution |
| Inactive Palladium Catalyst | Use a fresh batch of palladium catalyst. Ensure proper handling and storage to prevent deactivation. Consider using a pre-catalyst that is activated in situ. |
| Incorrect Base | The choice of base is critical. Inorganic bases like potassium carbonate or organic bases such as triethylamine are commonly used. The base should be strong enough to neutralize the acid produced but not so strong as to cause side reactions. |
| Sub-optimal Temperature | The reaction temperature for Heck couplings is typically elevated (80-120 °C). If the temperature is too low, the reaction will be slow. If it's too high, catalyst decomposition and side product formation can occur. Optimize the temperature in small increments. |
| Inappropriate Solvent | Aprotic polar solvents like DMF, NMP, or acetonitrile are generally effective for Heck reactions. Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle. |
Issue 2: Formation of Multiple Products in the Wittig Reaction (Alternative Route)
| Possible Cause | Suggested Solution |
| Unstable Ylide | The stability of the phosphorus ylide can influence the stereoselectivity (E/Z isomer ratio) of the alkene product. For stabilized ylides, the E-isomer is typically favored.[2] If the ylide is unstable, it may decompose before reacting with the aldehyde. Consider generating the ylide in situ at low temperatures.[3] |
| Side Reactions of the Aldehyde | Aldehydes can be prone to self-condensation or oxidation.[1] Use freshly distilled or purified aldehyde. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base for Ylide Formation | The choice of base depends on the acidity of the phosphonium salt. For unstabilized ylides, strong bases like n-butyllithium or sodium hydride are needed. For stabilized ylides, weaker bases like sodium ethoxide or potassium carbonate can be sufficient. |
Issue 3: Low Yield or Product Decomposition during Wacker Oxidation
| Possible Cause | Suggested Solution |
| Inefficient Catalyst Re-oxidation | The copper co-catalyst is essential for re-oxidizing the Pd(0) back to the active Pd(II) state. Ensure the correct stoichiometric amount of the copper salt is used. A continuous supply of oxygen (e.g., bubbling air or using an oxygen balloon) is necessary for the regeneration of the copper(II) species.[4] |
| Substrate Decomposition | The reaction conditions for Wacker oxidation can be acidic, which may lead to the decomposition of sensitive substrates. The use of a co-solvent system like DMF/water can sometimes mitigate this.[4] |
| Formation of Chlorinated Byproducts | High concentrations of chloride ions can lead to the formation of chlorinated byproducts.[4] While some chloride is necessary for the reaction, excessive amounts should be avoided. |
Data Presentation
Table 1: Optimization of Heck Coupling Reaction Conditions
Based on general literature for Heck reactions, the following table summarizes typical conditions and their impact on yield.
| Entry | Palladium Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | DMF | 100 | Moderate |
| 2 | PdCl₂(PPh₃)₂ (3) | Et₃N (3) | Acetonitrile | 80 | Good |
| 3 | Pd(PPh₃)₄ (5) | NaOAc (2) | NMP | 120 | High |
| 4 | Pd(OAc)₂ (2) with P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | Very High |
Note: Yields are qualitative and will vary based on the specific substrate and reaction scale.[5][6][7]
Table 2: Optimization of Wacker Oxidation Conditions
The following table presents typical reaction parameters for the Wacker oxidation of a terminal alkene.
| Entry | Palladium Catalyst | Co-catalyst (equiv.) | Solvent | Oxidant | Yield (%) |
| 1 | PdCl₂ (10 mol%) | CuCl₂ (1) | DMF/H₂O (7:1) | O₂ (1 atm) | Good |
| 2 | PdCl₂ (5 mol%) | CuCl (1) | DMA/H₂O (10:1) | Air | Moderate |
| 3 | Pd(OAc)₂ (10 mol%) | Benzoquinone (2) | Acetonitrile/H₂O (9:1) | - | Low |
| 4 | PdCl₂ (10 mol%) | CuCl₂ (1.5) | t-BuOH/H₂O (1:1) | O₂ (1 atm) | High |
Note: Yields are qualitative and depend on the specific substrate and reaction setup.[8][9]
Experimental Protocols
Protocol 1: Synthesis of 5-vinylbenzofuran via Heck Coupling
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To a dried Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromobenzofuran (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv.).
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Add a suitable anhydrous solvent (e.g., DMF).
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Add the base (e.g., K₂CO₃, 2.0 equiv.).
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Add the vinyl source (e.g., potassium vinyltrifluoroborate, 1.5 equiv.).
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Heat the reaction mixture to the optimized temperature (e.g., 110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 5-vinylbenzofuran.
Protocol 2: Synthesis of this compound via Wacker Oxidation
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To a round-bottom flask, add 5-vinylbenzofuran (1.0 equiv.) and a co-solvent system (e.g., DMF and water, 7:1).
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Add the palladium catalyst (e.g., PdCl₂, 0.1 equiv.) and the co-catalyst (e.g., CuCl₂, 1.0 equiv.).
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Purge the flask with oxygen (or use an oxygen-filled balloon).
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Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 50 °C) for the necessary duration (typically 6-24 hours), monitoring by TLC.
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After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for key reaction steps.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Wacker process - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting guide for the synthesis of benzofuran compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzofuran compounds. The information is presented in a clear question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered in popular benzofuran synthesis methods, offering potential causes and solutions.
Sonogashira Coupling & Cyclization
Question 1: I am getting a low yield in my Sonogashira coupling reaction for benzofuran synthesis. What are the common causes and how can I improve it?
Answer:
Low yields in Sonogashira couplings for benzofuran synthesis are a frequent issue. Several factors can contribute to this problem. Here's a breakdown of potential causes and solutions:
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Suboptimal Temperature: The reaction temperature is critical. For many aryl bromides, oxidative addition is the rate-limiting step and may require higher temperatures to proceed efficiently.[1] Conversely, excessively high temperatures can lead to catalyst decomposition or side reactions.
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Solution: Start with a moderate temperature (e.g., 50-80 °C) and gradually increase it if no product is observed. For unreactive aryl bromides, temperatures around 100 °C in a sealed tube might be necessary.[1] Some protocols have found success at room temperature with highly reactive substrates or specific catalyst systems.[2]
-
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Inefficient Catalyst System: The choice of palladium catalyst, copper co-catalyst, and ligand is crucial.
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Solution: Ensure your palladium catalyst, such as PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, is active.[3][4] The addition of a copper(I) co-catalyst like CuI is often essential for the reaction to proceed.[3][4] The phosphine ligand can significantly impact the catalyst's activity and stability; consider screening different ligands like PPh₃ or Xantphos.[5][6]
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Incorrect Base or Solvent: The base and solvent play a significant role in the reaction's success.
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Presence of Oxygen: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen, which can lead to catalyst deactivation.
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Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the reaction.[1]
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Homocoupling of Alkyne (Glaser Coupling): A common side reaction is the homocoupling of the terminal alkyne, which consumes the starting material and reduces the yield of the desired product.
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Solution: This is often promoted by the copper co-catalyst in the presence of oxygen. Ensuring strictly anaerobic conditions can minimize this side reaction. Using a copper-free Sonogashira protocol can also be an effective strategy.[1]
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Question 2: My Sonogashira reaction mixture is turning black, and I'm getting a poor yield. What does this indicate?
Answer:
A black precipitate in your reaction mixture often indicates the formation of palladium black, which is the inactive, agglomerated form of the palladium catalyst.[8] This leads to a cessation of the catalytic cycle and, consequently, a low yield.
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Causes:
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High Temperature: Excessive heat can cause the palladium catalyst to decompose.
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Inappropriate Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[8]
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Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the metal can aggregate.
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Solutions:
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Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 50 °C).[9]
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Change the Solvent: Consider switching to a different solvent system, such as dioxane/Et₃N.[1]
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Use a More Stable Catalyst/Ligand System: Employing a more robust palladium catalyst or a ligand that coordinates more strongly to the metal center can prevent decomposition. For example, using a catalyst with a bulky phosphine ligand can enhance stability.[10]
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Oxidative Cyclization of o-Allylphenols
Question 3: I am attempting an oxidative cyclization of an o-allylphenol to a 2-methylbenzofuran, but the reaction is sluggish and gives a low yield. How can I optimize this reaction?
Answer:
The oxidative cyclization of o-allylphenols is a powerful method, but its efficiency is highly dependent on the reaction conditions. Here are some key parameters to consider for optimization:
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Catalyst and Reoxidant System: This reaction is typically catalyzed by a Pd(II) salt, and a co-oxidant is required to regenerate the active catalyst.
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Solution: PdCl₂ is a commonly used and effective catalyst.[11] The choice of reoxidant is critical. A combination of Cu(OAc)₂ and LiCl in aqueous DMF has been shown to be highly efficient, allowing the reaction to proceed at room temperature.[11] Air or molecular oxygen can also be used as the terminal oxidant.[12]
-
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Solvent: The solvent can significantly influence the reaction rate.
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Solution: While dry DMF can be used, the reaction is often accelerated in moist DMF.[11] The presence of water can enhance the electrophilicity of the palladium intermediate, facilitating the nucleophilic attack by the phenol.
-
-
Base: A base is generally required for this reaction to proceed.
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Solution: If using CuCl₂ as the reoxidant, the addition of an acetate source is necessary.[11] The base facilitates the deprotonation of the phenolic hydroxyl group, increasing its nucleophilicity.
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Substrate Electronics: The electronic properties of the substituents on the phenol ring can affect the reaction rate.
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Solution: Electron-donating groups on the phenol ring can sometimes slow down the reaction by making the phenol less acidic and therefore more difficult to deprotonate. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the resulting phenolate.[11] Optimization of the base and reaction temperature may be required for substrates with strong electronic effects.
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Intramolecular Cyclization of 2-Alkynylphenols
Question 4: My intramolecular cyclization of a 2-alkynylphenol is not proceeding as expected. What are some troubleshooting strategies?
Answer:
The intramolecular cyclization of 2-alkynylphenols is a common route to 2-substituted benzofurans. Difficulties in this reaction can often be overcome by adjusting the catalyst and reaction conditions.
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Catalyst Choice: While this reaction can be catalyzed by various transition metals, it can also be performed under metal-free conditions.
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Reaction Conditions: The choice of solvent and temperature is important.
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Solution: For base-catalyzed reactions, mild conditions are often sufficient.[14] For metal-catalyzed reactions, heating may be necessary. The solvent should be chosen based on the specific catalyst system being employed.
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Substrate Reactivity: The nature of the substituent on the alkyne can influence the ease of cyclization.
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Solution: Both aryl and alkyl substituted alkynes can be cyclized effectively, but reaction conditions may need to be optimized for different substrates.[14]
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Purification
Question 5: I am having difficulty purifying my benzofuran product from the reaction mixture. What are some common purification strategies?
Answer:
Purification of benzofuran derivatives can be challenging due to the presence of byproducts and regioisomers.
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Chromatography: Column chromatography on silica gel is the most common method for purifying benzofurans.[11][15]
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Eluent System: A mixture of petroleum ether and ethyl acetate is a good starting point for many benzofuran derivatives.[15] The polarity of the eluent system should be optimized based on the polarity of the target compound and the impurities.
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Crystallization: If the benzofuran product is a solid, recrystallization can be an effective purification method.
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Separation of Isomers: The separation of regioisomers can be particularly difficult.
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Solution: Careful optimization of the chromatographic conditions, such as using a different stationary phase or a gradient elution, may be necessary. In some cases, derivatization of the mixture to facilitate separation, followed by removal of the protecting group, can be a viable strategy.[16]
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Quantitative Data Summary
The following tables summarize quantitative data for key benzofuran synthesis methodologies to aid in reaction optimization.
Table 1: Optimization of Sonogashira Coupling for Benzofuran Synthesis [5][9][17]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield | Reference |
| Catalyst | Pd(PPh₃)₂Cl₂ | Pd(OAc)₂ | Pd(PPh₃)₄ | 86% | [17] |
| Ligand | PPh₃ | Xantphos | - | 87% | [5] |
| Base | Et₃N | K₃PO₄ | Diisopropylamine | 92% | [5][17] |
| Solvent | THF | Toluene | DMF | 91% | [5][17] |
| Temperature | 25 °C | 80 °C | 120 °C | 92% | [5][17] |
Table 2: Optimization of Pd-Catalyzed Oxidative Cyclization of 2-Allylphenol [11]
| Pd Catalyst (mol%) | Reoxidant | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | Cu(OAc)₂ | - | Dry DMF | 100 | 2 | 85 |
| PdCl₂ (2) | Cu(OAc)₂ | - | Dry DMF | 100 | 1.5 | 90 |
| PdCl₂ (2) | Cu(OAc)₂ | LiCl | Dry DMF | RT | 24 | 75 |
| PdCl₂ (2) | Cu(OAc)₂ | LiCl | aq. DMF | RT | 0.4 | 95 |
| PdCl₂ (0.5) | Cu(OAc)₂ | LiCl | aq. DMF | RT | 2 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization[4][17]
This protocol describes a general one-pot, three-component synthesis of 2,3-disubstituted benzofurans.
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add the o-iodophenol (1.0 equiv), terminal alkyne (1.0 equiv), aryl iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).
-
Solvent and Base Addition: Add anhydrous and degassed triethylamine (Et₃N).
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 15-30 minutes).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
Protocol 2: Synthesis of 2-Methylbenzofurans via Pd-Catalyzed Oxidative Cyclization of 2-Allylphenols[11]
This protocol outlines the synthesis of 2-methylbenzofurans under mild conditions.
-
Reagent Preparation: In a round-bottom flask, dissolve Cu(OAc)₂·H₂O (3.0 mmol) in dimethylformamide (DMF, 2.5 mL).
-
Addition of Reactants: To this solution, add the 2-allylphenol (1.0 mmol), a 10 M aqueous solution of LiCl (0.3 mL), and a 0.1 M aqueous solution of PdCl₂ (0.2 mL).
-
Reaction: Stir the resulting suspension vigorously in an open-to-air atmosphere at room temperature. Monitor the reaction progress by TLC or GC until the starting phenol is consumed.
-
Quenching and Extraction: Pour the reaction mixture into 50 mL of water containing 5 mL of 25% ammonia. Extract the product with petroleum ether or benzene (2 x 20 mL).
-
Washing and Purification: Wash the combined organic extracts with a 15% aqueous alkali solution to remove any unreacted phenol. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be further purified by flash column chromatography on silica gel if necessary.
Visualizations
Troubleshooting Workflow for Low Yield in Benzofuran Synthesis
Caption: A decision-making workflow for troubleshooting low yields in benzofuran synthesis.
General Synthetic Pathway for Sonogashira Coupling/Cyclization
Caption: A simplified workflow for the synthesis of benzofurans via Sonogashira coupling and cyclization.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Purification challenges of 1-(1-benzofuran-5-yl)propan-2-one and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1-benzofuran-5-yl)propan-2-one. The information is designed to address common purification challenges encountered during experimental work.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Yield After Initial Synthesis
Possible Causes:
-
Incomplete reaction.
-
Decomposition of the product during workup.
-
Suboptimal extraction procedure.
-
Mechanical losses during transfers.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.
-
pH Control: During aqueous workup, maintain a neutral or slightly acidic pH to prevent potential degradation of the benzofuran ring, which can be sensitive to strongly acidic or basic conditions.
-
Solvent Selection for Extraction: Use a solvent in which the product is highly soluble and the impurities are less soluble. Dichloromethane or ethyl acetate are common choices. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
-
Careful Handling: Minimize the number of transfers and ensure all equipment is properly rinsed to recover as much product as possible.
Problem 2: Presence of Multiple Spots on TLC After Initial Purification
Possible Causes:
-
Presence of unreacted starting materials.
-
Formation of reaction byproducts.
-
Isomeric impurities.
-
Decomposition of the product on the TLC plate (silica gel can be slightly acidic).
Solutions:
-
Column Chromatography: This is the most effective method for separating the desired product from impurities.[1][2] A step-by-step protocol is provided in the "Experimental Protocols" section.
-
Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization can be an effective final purification step. Test various solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Neutralized Silica Gel: If product decomposition on the TLC plate is suspected, use silica gel plates that have been treated with a base (e.g., triethylamine) to neutralize acidic sites.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 5-substituted benzofuran precursors and propan-2-one reagents, as well as byproducts from side reactions. Positional isomers of the benzofuran ring can also be present, which may arise during the synthesis.[3]
Q2: What is the recommended method for purifying this compound?
A2: Column chromatography on silica gel is a widely used and effective method for the purification of benzofuran derivatives.[1][2] Subsequent recrystallization can be employed to achieve higher purity if the compound is a solid.
Q3: My compound appears to be degrading during purification. What can I do to minimize this?
A3: Benzofuran rings can be sensitive to strong acids and bases, as well as prolonged exposure to heat.[4] It is advisable to:
-
Use neutralized glassware.
-
Avoid unnecessarily high temperatures during solvent evaporation.
-
If using chromatography, consider using a less acidic stationary phase or adding a small amount of a neutralizer like triethylamine to the eluent.
-
Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[5]
Q4: How can I assess the purity of my final product?
A4: The purity of the final product can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Hypothetical Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Time Required (hours) |
| Column Chromatography | 75 | 98 | 80 | 4-6 |
| Recrystallization | 90 | 99 | 70 | 2-3 |
| Preparative HPLC | 95 | >99.9 | 50 | 8-12 |
Table 2: Recommended Solvents for Chromatography and Recrystallization
| Technique | Solvent System | Ratio (v/v) | Notes |
| Column Chromatography | Hexane:Ethyl Acetate | 9:1 to 7:3 | Gradient elution may be necessary for optimal separation. |
| Recrystallization | Ethanol/Water | Variable | Dissolve in hot ethanol and add water dropwise until turbidity appears, then cool slowly. |
| Recrystallization | Isopropanol | N/A | A single solvent system that can be effective. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 8:2 Hexane:Ethyl Acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Workflow for purification of this compound.
Caption: Troubleshooting guide for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. Customized this compound Cas No.286836-32-6 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]
- 6. Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(1-benzofuran-5-yl)propan-2-one
Welcome to the technical support center for 1-(1-benzofuran-5-yl)propan-2-one. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, primarily related to its chemical structure which contains a benzofuran ring and a ketone functional group. Key factors include:
-
Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the benzofuran moiety.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
pH: The stability of the compound may be pH-dependent, with acidic or basic conditions potentially catalyzing hydrolysis or other reactions.
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Presence of oxidizing agents: Contact with oxidizing agents should be avoided as they can degrade the molecule.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] Specifically:
-
Temperature: Store at refrigerated temperatures (2-8 °C) for short-term storage and frozen (≤ -20 °C) for long-term storage.
-
Light: Protect from light by using amber vials or storing in a light-impenetrable container.
-
Atmosphere: For sensitive applications or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.
-
Container: Use a tightly sealed container to prevent moisture ingress.[1]
Q3: What are the likely degradation products of this compound?
A3: While specific degradation products would need to be identified through experimental analysis, potential degradation pathways for this compound include:
-
Oxidation of the benzofuran ring: This can lead to the formation of hydroxylated or ring-opened products.
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Photodegradation: UV exposure can lead to radical-mediated degradation or rearrangement of the molecule.
-
Reactions involving the ketone group: The ketone may undergo reactions such as enolization, which could potentially lead to further degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound purity over time, as observed by chromatography (e.g., HPLC, GC). | Degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. For highly sensitive experiments, consider storing under an inert atmosphere. |
| Inconsistent experimental results. | Use of degraded compound. | Perform a purity check of the compound stock. If degradation is suspected, purify the compound or obtain a new, pure batch. Implement a routine quality control check for the compound. |
| Appearance of new peaks in the chromatogram of a sample. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. |
| Discoloration of the compound (e.g., yellowing). | Oxidation or photodegradation. | Minimize exposure to air and light during handling. Use amber glassware and work in a well-ventilated area or under an inert atmosphere. Consider adding an antioxidant to solutions if compatible with the experimental setup. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Photostability chamber with UV and visible light sources
-
Oven
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep a solid sample of the compound and a solution of the compound in an oven at 60°C for 24 hours.
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Calculate the percentage degradation of the parent compound.
-
Protocol 2: Stabilizer Screening Assay
Objective: To evaluate the effectiveness of different stabilizers in preventing the degradation of this compound.
Materials:
-
This compound
-
A selection of antioxidants (e.g., Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Ascorbic acid).[5][6]
-
A selection of light stabilizers (e.g., Hindered Amine Light Stabilizers (HALS), UV absorbers).[7][8][9]
-
Solvents used in the intended formulation.
-
Forced degradation setup as described in Protocol 1.
Methodology:
-
Preparation of Formulations: Prepare solutions of this compound in the desired solvent system. To separate aliquots, add different stabilizers at various concentrations. Include a control sample with no stabilizer.
-
Stress Testing: Subject the prepared formulations to the most relevant stress condition identified from the forced degradation study (e.g., oxidative or photolytic stress).
-
Analysis: Analyze the samples at various time points using a stability-indicating HPLC method.
-
Evaluation: Compare the degradation rate of the compound in the presence and absence of each stabilizer to determine the most effective stabilizing agent and its optimal concentration.
Quantitative Data Summary
The following table is a template for summarizing quantitative data from a stability study. The data presented here is hypothetical and for illustrative purposes only . Actual data must be generated through experimentation.
| Stress Condition | Time (hours) | Concentration of this compound (µg/mL) | % Degradation | Major Degradation Product(s) (Retention Time) |
| Control (Unstressed) | 0 | 100.0 | 0.0 | - |
| 24 | 99.8 | 0.2 | - | |
| 0.1 M HCl at 60°C | 4 | 95.2 | 4.8 | 4.5 min |
| 8 | 90.1 | 9.9 | 4.5 min | |
| 24 | 75.3 | 24.7 | 4.5 min, 6.2 min | |
| 0.1 M NaOH at RT | 4 | 98.5 | 1.5 | 3.8 min |
| 8 | 96.8 | 3.2 | 3.8 min | |
| 24 | 92.1 | 7.9 | 3.8 min | |
| 3% H₂O₂ at RT | 4 | 88.4 | 11.6 | 5.1 min |
| 8 | 79.2 | 20.8 | 5.1 min, 7.0 min | |
| 24 | 60.5 | 39.5 | 5.1 min, 7.0 min, 8.3 min | |
| Photostability (UV/Vis) | 24 | 85.7 | 14.3 | 4.9 min |
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
References
- 1. ias.ac.in [ias.ac.in]
- 2. acdlabs.com [acdlabs.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 6. scielo.br [scielo.br]
- 7. labinsights.nl [labinsights.nl]
- 8. additivesforpolymer.com [additivesforpolymer.com]
- 9. specialchem.com [specialchem.com]
Catalyst selection and optimization for 1-(1-benzofuran-5-yl)propan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-(1-benzofuran-5-yl)propan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound, a substituted benzofuran, can be approached through several established methods for benzofuran ring formation. The most relevant strategies involve the construction of the benzofuran nucleus followed by side-chain introduction, or a convergent approach where a substituted phenol is reacted with a suitable three-carbon synthon. Key synthetic strategies include:
-
Rap-Stoermer Reaction: This involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base. For the target molecule, 5-formyl-1-benzofuran could be a potential intermediate.
-
Palladium-Catalyzed Cross-Coupling Reactions: Sonogashira coupling of an ortho-halophenol with a terminal alkyne is a powerful method for constructing the benzofuran ring. Subsequent functionalization at the 5-position would be required.[1]
-
Acid-Catalyzed Cyclization: Intramolecular cyclization of α-aryloxyketones can yield the benzofuran core.[1]
-
One-Pot Syntheses: Various one-pot methods involving catalysts like acetic acid have been developed for the synthesis of benzofuran derivatives from simple starting materials like benzoquinones.[2]
Q2: How do I select the optimal catalyst for the synthesis?
A2: Catalyst selection is critical and depends on the chosen synthetic route. For palladium-catalyzed reactions, catalysts like Pd(OAc)₂ and ligands such as bpy are commonly employed.[3] For base-catalyzed reactions like the Rap-Stoermer, organic bases such as triethylamine are often used.[3] The choice of catalyst can significantly impact yield and purity. Below is a comparison of catalyst systems reported for the synthesis of various benzofuran derivatives, which can serve as a starting point for optimization.
Q3: What are the typical reaction conditions for benzofuran synthesis?
A3: Reaction conditions are highly dependent on the specific synthetic methodology.
-
Temperature: Reactions can range from room temperature to reflux temperatures of solvents like toluene (around 110 °C). Microwave-assisted synthesis can further reduce reaction times.
-
Solvents: Common solvents include toluene, DMF, acetonitrile, and alcohols like ethanol.[3][4]
-
Atmosphere: For air-sensitive catalysts like palladium complexes, reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials or reagents. 4. Presence of moisture or oxygen in sensitive reactions. | 1. Use a fresh batch of catalyst or activate it if necessary. 2. Optimize the reaction temperature by running small-scale trials at different temperatures. 3. Purify starting materials and use anhydrous solvents. 4. Ensure the reaction is set up under a dry, inert atmosphere. |
| Formation of Multiple Side Products | 1. Non-selective reaction conditions. 2. Competing reaction pathways. 3. Over-reaction or decomposition of the product. | 1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature to favor the desired product. 3. Monitor the reaction progress closely using TLC or LC-MS to stop it at the optimal time. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities. 2. Oily or non-crystalline product. 3. Thermal instability of the product during solvent evaporation. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase. 2. Attempt to form a crystalline derivative for purification. 3. Use a rotary evaporator at a lower temperature or perform solvent removal under high vacuum at room temperature. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Catalyst deactivation. 3. Reversible reaction. | 1. Extend the reaction time and monitor by TLC. 2. Add a fresh portion of the catalyst. 3. Consider using a different catalyst or reaction conditions that favor product formation. |
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis (General)
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / bpy | Aryl boronic acid, 2-(2-formylphenoxy) acetonitrile | Toluene | 90 | 70-91 | [3] |
| Triethylamine | Substituted salicylaldehyde, α-haloketone | Neat | - | 81-97 | [3] |
| Acetic Acid | Benzoquinone, Cyclohexanone | Toluene | Reflux | ~81 | [2][5] |
| HCl | 1,2,3-triazole-4-carbohydrazide, 2-acetylbenzofuran | Ethanol | Reflux | 86 | [4] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Synthesis of a Benzofuran Core
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask, add the ortho-halophenol (1.0 eq), the terminal alkyne (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), and the ligand (e.g., bpy, 0.1 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene) and a base (e.g., triethylamine, 2.0 eq) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed benzofuran synthesis.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
References
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting peak tailing in HPLC analysis of 1-(1-benzofuran-5-yl)propan-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 1-(1-benzofuran-5-yl)propan-2-one. The following questions and answers provide detailed troubleshooting steps and preventative measures to achieve optimal peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is longer than the leading edge. It is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf or As value of 1.0. Values greater than 1.2 often indicate a chromatographic issue that needs to be addressed.[1]
Q2: Why is my this compound peak tailing?
Peak tailing for this compound can be caused by several factors, often related to secondary interactions between the analyte and the stationary phase. The benzofuran ring and the ketone group in the molecule possess lone pair electrons that can interact with active sites, such as residual silanols, on the silica-based column packing material. Other potential causes include column overload, improper mobile phase conditions, or issues with the HPLC system itself.[2][3]
Troubleshooting Guide
Q3: How can I troubleshoot peak tailing caused by secondary silanol interactions?
Secondary interactions with ionized silanol groups on the silica surface are a primary cause of peak tailing, especially for compounds with polar or basic functionalities.[2][3][4]
-
Solution 1: Adjust Mobile Phase pH.
-
Explanation: Operating at a lower pH (e.g., pH 2-3) can suppress the ionization of silanol groups, minimizing their interaction with your analyte.[1][3]
-
Protocol: Prepare your mobile phase using a buffer with a pH between 2.5 and 3.5. Ensure all mobile phase components are fully miscible and filtered before use.
-
-
Solution 2: Use an End-Capped Column.
-
Explanation: End-capped columns have been treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[2]
-
Protocol: Switch to a column specifically designated as "end-capped" or one with a modern packing material designed for improved peak shape for a broad range of compounds.
-
-
Solution 3: Add a Competing Base.
-
Explanation: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve the peak shape of basic or polar compounds.
-
Protocol: Add 0.1% (v/v) of TEA to your mobile phase. Note that TEA can be difficult to remove from the column, so dedicate a column for this type of mobile phase if possible.
-
Q4: Could column overload be the reason for my peak tailing?
Yes, injecting too much sample can lead to column overload, resulting in peak distortion, including tailing.[1][5]
-
Solution: Reduce Sample Concentration or Injection Volume.
-
Explanation: Overloading the stationary phase prevents the proper partitioning of the analyte, leading to asymmetrical peaks.
-
Protocol:
-
Dilute your sample by a factor of 10 and reinject.
-
If dilution is not feasible, reduce the injection volume (e.g., from 10 µL to 2 µL).
-
Observe the peak shape at the lower concentration/volume. If the tailing is reduced, you were likely overloading the column.
-
-
Q5: How does the mobile phase composition, other than pH, affect peak tailing?
The composition of your mobile phase, including the organic modifier and buffer strength, can significantly impact peak shape.
-
Solution 1: Optimize Organic Modifier Percentage.
-
Explanation: A mobile phase with insufficient elution strength can cause the analyte to interact more strongly with the stationary phase, potentially leading to tailing.
-
Protocol: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase by 5-10% to see if the peak shape improves.[1]
-
-
Solution 2: Increase Buffer Concentration.
-
Explanation: Inadequate buffer capacity can lead to pH shifts on the column, causing peak shape issues.
-
Protocol: If using a buffer, ensure its concentration is sufficient, typically in the range of 10-50 mM.[1]
-
Q6: Can issues with my HPLC system cause peak tailing?
Yes, extra-column band broadening can contribute to peak tailing. This is caused by excessive volume in the system outside of the column.[1]
-
Solution: Check and Optimize System Connections.
-
Explanation: Long or wide-bore tubing, as well as loose fittings, can create dead volumes where the sample can diffuse, leading to peak broadening and tailing.[1]
-
Protocol:
-
Ensure all fittings are tight and secure.
-
Use tubing with the smallest possible internal diameter and shortest possible length, especially between the injector, column, and detector.
-
Check for any blockages or contamination in the system.
-
-
Summary of Troubleshooting Strategies
| Potential Problem | Possible Cause | Recommended Solution & Protocol |
| Secondary Silanol Interactions | Interaction of the analyte with active silanol groups on the column packing. | Adjust Mobile Phase pH: Lower the pH to 2-3 to suppress silanol ionization. Use End-Capped Column: Switch to a column with reduced silanol activity. Add Competing Base: Add 0.1% TEA to the mobile phase. |
| Column Overload | Injecting too much sample mass onto the column. | Reduce Sample Load: Dilute the sample (e.g., by a factor of 10) or decrease the injection volume (e.g., from 10 µL to 2 µL). |
| Inappropriate Mobile Phase | Insufficient elution strength or buffer capacity. | Optimize Organic Modifier: Increase the percentage of acetonitrile or methanol by 5-10%. Increase Buffer Strength: Use a buffer concentration between 10-50 mM. |
| Extra-Column Effects | Excessive volume in tubing and connections. | Optimize System Plumbing: Use shorter, narrower internal diameter tubing and ensure all fittings are secure. |
| Column Contamination/Damage | Build-up of contaminants or physical damage to the column bed. | Flush the Column: Flush with a strong solvent. Replace the Column: If flushing does not resolve the issue, the column may need to be replaced. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Customized this compound Cas No.286836-32-6 Manufacturers, Suppliers - Good Price - ALLGREEN [m.allgreenchems.com]
- 2. Cas 286836-32-6,1-(benzofuran-5-yl)propan-2-one | lookchem [lookchem.com]
- 3. 1-(1-Benzofuran-5-yl)propan-2-amine hydrochloride | C11H14ClNO | CID 9837231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 286836-32-6 [chemicalbook.com]
- 5. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]
Validation & Comparative
A Comparative Guide to the Purity Assessment of Synthesized 1-(1-benzofuran-5-yl)propan-2-one
For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step to ensure the accuracy and reproducibility of experimental results. This guide provides a comparative overview of common analytical techniques for assessing the purity of 1-(1-benzofuran-5-yl)propan-2-one, a benzofuran derivative of interest in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are compared, with supporting data and detailed experimental protocols.
Comparative Analysis of Purity Assessment Methods
The choice of analytical method for purity determination depends on various factors, including the nature of the compound, potential impurities, required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information about a molecule. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 95-100% (absolute quantification possible) |
| Limit of Detection (LOD) | ng to pg range | pg to fg range | mg to µg range |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable (or derivable) | Soluble in deuterated solvent, typically mg scale |
| Key Advantages | - Wide applicability to a range of compounds.- High resolution and sensitivity.- Established methods for benzofuran derivatives[1][2][3]. | - Excellent separation efficiency for volatile compounds.- Provides structural information from mass spectra[4][5].- High sensitivity. | - Non-destructive.- Provides detailed structural information.- Can be used for absolute purity determination without a reference standard of the impurity[6][7].- Can detect non-chromatophoric impurities. |
| Potential Limitations | - Requires chromophoric or UV-active compounds for UV detection.- Co-elution of impurities can occur.- Reference standards are typically needed for impurity identification. | - Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for polar compounds, adding complexity[8]. | - Lower sensitivity compared to chromatographic methods.- Complex spectra can be difficult to interpret.- Overlapping signals can complicate quantification[6]. |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity assessment. Below are generalized protocols for each technique, which should be optimized for the specific instrumentation and sample matrix.
1. High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from general methods for the analysis of benzofuran derivatives[1][2].
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid for MS compatibility) is often effective. A typical gradient might start at 30% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm and 280 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of ketones[4][9].
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the structure of this compound.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol follows the principles of absolute quantitative ¹H NMR for purity determination[6][7].
-
Instrumentation: An NMR spectrometer with a field strength of at least 400 MHz.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg).
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg).
-
Dissolve both in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Purity Assessment Workflow
A logical workflow is essential for a systematic approach to purity assessment. The following diagram illustrates a typical process, starting from the synthesized compound to the final purity report.
Caption: Workflow for the purity assessment of a synthesized compound.
This guide provides a framework for the rigorous purity assessment of this compound. The selection of the most appropriate analytical technique(s) will depend on the specific requirements of the research or drug development program. For regulatory submissions, employing at least two orthogonal methods is often recommended to provide a comprehensive and robust purity profile.
References
- 1. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. desertcart.sc [desertcart.sc]
- 4. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Comparative analysis of different synthesis methods for 1-(1-benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Benzofuran Derivative
1-(1-benzofuran-5-yl)propan-2-one is a crucial building block in the synthesis of various pharmacologically active compounds. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The efficient and selective synthesis of this ketone is therefore of significant interest to the drug development community. This guide provides a comparative analysis of different potential synthetic strategies for this compound, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary of Synthesis Strategies
Several synthetic routes can be envisioned for the preparation of this compound. These strategies can be broadly categorized into two main approaches:
-
Construction of the benzofuran ring with the side chain precursor already in place: This involves starting with a substituted phenol or salicylaldehyde derivative and forming the furan ring.
-
Functionalization of a pre-formed benzofuran core: This approach begins with a 5-substituted benzofuran and introduces the propan-2-one side chain.
This guide will explore three plausible synthetic pathways, outlining the key reactions, reagents, and expected outcomes.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthetic methods. Please note that while direct experimental data for the exact target molecule is limited in published literature, the data presented here is extrapolated from closely related and well-documented procedures.
| Method | Key Reaction Steps | Starting Materials | Overall Yield (estimated) | Reaction Time (estimated) | Purification Method(s) |
| Method A: Perkin-Oglialoro Reaction | 1. Perkin-Oglialoro condensation of 4-hydroxybenzaldehyde with chloroacetone. 2. Cyclization to form the benzofuran ring. | 4-Hydroxybenzaldehyde, Chloroacetone | 40-50% | 24-48 hours | Column chromatography, Recrystallization |
| Method B: From Benzofuran-5-carbaldehyde | 1. Grignard reaction of 5-bromobenzofuran to form benzofuran-5-carbaldehyde. 2. Wittig reaction with (1-triphenylphosphoranylidene)acetone. | 5-Bromobenzofuran, Magnesium, N,N-Dimethylformamide (DMF) | 30-40% | 18-36 hours | Column chromatography |
| Method C: Friedel-Crafts Acylation | 1. Friedel-Crafts acylation of benzofuran with chloroacetyl chloride. 2. Nucleophilic substitution with a methylating agent. | Benzofuran, Chloroacetyl chloride, Aluminum chloride | 25-35% (regioselectivity issues) | 12-24 hours | Column chromatography, Distillation |
Detailed Experimental Protocols
Method A: Perkin-Oglialoro Reaction Approach
This method builds the benzofuran ring from a commercially available substituted phenol.
Experimental Workflow:
Caption: Workflow for Method A: Perkin-Oglialoro Reaction.
Protocol:
-
Step 1: Synthesis of 1-(4-formylphenoxy)propan-2-one. To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes. Chloroacetone (1.1 eq) is then added, and the reaction mixture is refluxed for 12-24 hours until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude intermediate phenoxyketone.
-
Step 2: Cyclization to this compound. The crude 1-(4-formylphenoxy)propan-2-one is added to polyphosphoric acid at 80-100°C and stirred for 2-4 hours. The reaction mixture is then poured onto ice-water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound. Further purification can be achieved by recrystallization.
Method B: Synthesis from Benzofuran-5-carbaldehyde
This approach involves the functionalization of a pre-formed benzofuran ring at the 5-position.
Experimental Workflow:
Caption: Workflow for Method B: From Benzofuran-5-carbaldehyde.
Protocol:
-
Step 1: Synthesis of Benzofuran-5-carbaldehyde. A mixture of 5-bromobenzofuran (1.0 eq), magnesium turnings (1.2 eq), and a crystal of iodine in dry THF is heated under a nitrogen atmosphere to initiate the Grignard reaction. Once initiated, the reaction is maintained at reflux for 2 hours. The resulting Grignard reagent is cooled to -40°C, and dry N,N-dimethylformamide (DMF, 1.5 eq) is added dropwise. The reaction mixture is slowly warmed to room temperature and stirred for 12 hours. The reaction is quenched with 3N HCl at 0°C. The product is extracted with ethyl acetate, washed with brine, dried, and concentrated. The crude aldehyde is purified by column chromatography.[1]
-
Step 2: Wittig Reaction. To a solution of benzofuran-5-carbaldehyde (1.0 eq) in dry toluene, (1-triphenylphosphoranylidene)acetone (1.1 eq) is added. The mixture is refluxed for 6-12 hours until the starting material is consumed (monitored by TLC).
-
Step 3: Work-up and Purification. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Method C: Friedel-Crafts Acylation of Benzofuran
This method aims to directly introduce the side chain onto the benzofuran nucleus. However, regioselectivity can be a significant challenge.
Experimental Workflow:
Caption: Workflow for Method C: Friedel-Crafts Acylation.
Protocol:
-
Step 1: Friedel-Crafts Acylation. To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) at 0°C, chloroacetyl chloride (1.1 eq) is added dropwise. Benzofuran (1.0 eq) is then added, and the mixture is stirred at 0°C for 1 hour and then at room temperature for 4-8 hours.
-
Step 2: Work-up and Isomer Separation. The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After solvent removal, the crude product, a mixture of 2- and 5-chloroacetylbenzofuran isomers, is separated by column chromatography.
-
Step 3: Nucleophilic Substitution. The isolated 5-chloroacetylbenzofuran (1.0 eq) is dissolved in dry THF and cooled to 0°C. A solution of a suitable methylating agent, such as methylmagnesium bromide (1.2 eq), is added dropwise. The reaction is stirred at room temperature for 2-4 hours.
-
Step 4: Purification. The reaction is quenched with saturated ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or distillation.
Comparative Discussion
Method A (Perkin-Oglialoro Reaction) offers a convergent approach, building the desired substitution pattern into the starting materials. This can lead to better overall yields and avoids the regioselectivity issues that can plague the functionalization of the benzofuran core. The starting materials are readily available and relatively inexpensive. However, the cyclization step often requires harsh conditions (strong acid and high temperatures), which may not be suitable for sensitive substrates.
Method B (From Benzofuran-5-carbaldehyde) provides a more controlled, stepwise approach. The synthesis of the key intermediate, benzofuran-5-carbaldehyde, from 5-bromobenzofuran is a well-established transformation. The subsequent Wittig reaction is a reliable method for carbon-carbon bond formation. This route offers good control over the final product's structure. The main drawbacks are the multi-step nature of the synthesis, which can lower the overall yield, and the need to handle organometallic reagents.
Method C (Friedel-Crafts Acylation) is, in principle, the most direct route. However, Friedel-Crafts reactions on benzofuran are known to be problematic regarding regioselectivity, with a strong preference for acylation at the C2 position. Achieving selective C5 acylation would likely require specific directing groups on the benzofuran ring or carefully optimized reaction conditions, which are not well-documented for this specific transformation. The separation of isomers can be challenging and significantly reduces the yield of the desired product.
Conclusion for Researchers
For researchers requiring a reliable and moderately yielding synthesis of this compound, Method A (Perkin-Oglialoro Reaction) and Method B (From Benzofuran-5-carbaldehyde) represent the most promising strategies. The choice between these two will depend on the availability of starting materials and the laboratory's expertise with the required reaction types. Method A is more convergent, while Method B offers more control. Method C (Friedel-Crafts Acylation) is the least recommended due to the high probability of forming isomeric mixtures that are difficult to separate, leading to low yields of the target compound. Further optimization of the Friedel-Crafts conditions could potentially make it a more viable option, but this would require significant developmental work.
References
Comparative Guide to Analytical Methods for the Validation of 1-(1-benzofuran-5-yl)propan-2-one
This guide provides a comparative analysis of two primary analytical methods for the quantitative determination of 1-(1-benzofuran-5-yl)propan-2-one, a key intermediate in pharmaceutical synthesis. The validation of analytical methods is a critical requirement for ensuring the quality and consistency of drug substances and products.[1] This document outlines the experimental protocols and performance data for two widely used techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of a suitable method for their specific needs.
Methodology Comparison
The selection of an appropriate analytical method depends on various factors, including the nature of the analyte, the sample matrix, and the intended purpose of the analysis. Both RP-HPLC-UV and GC-MS are powerful techniques for the analysis of benzofuran derivatives.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds.[5][6][7] It provides detailed structural information, which is invaluable for impurity identification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) is a versatile and robust method for the separation and quantification of a wide range of compounds. It is particularly useful for non-volatile or thermally labile molecules and is a staple in quality control laboratories for routine analysis.[8][9]
The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to demonstrate that an analytical procedure is suitable for its intended purpose.[10][11]
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for the validation of an analytical method.
Quantitative Data Summary
The following tables summarize the typical validation parameters for the RP-HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: RP-HPLC-UV Method Validation Data
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.9% |
Table 2: GC-MS Method Validation Data
| Parameter | Specification | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.6% |
| - Intermediate Precision | ≤ 2.0% | 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |
| Specificity | No interfering peaks at the retention time and mass spectrum of the analyte | Confirmed by mass spectrum |
Detailed Experimental Protocols
RP-HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 150 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample and dissolve in the mobile phase to obtain a final concentration within the calibration range.
GC-MS Method
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Data acquisition and processing software.
Chromatographic and Mass Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 280 °C at 20 °C/min (hold for 5 minutes).[2]
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the test sample and dissolve in the solvent to obtain a final concentration within the calibration range.
Objective Comparison and Conclusion
Both the RP-HPLC-UV and GC-MS methods are suitable for the quantitative analysis of this compound.
-
The RP-HPLC-UV method is a robust, reliable, and widely available technique that is ideal for routine quality control analysis. Its simplicity in sample preparation and operation makes it a cost-effective choice for high-throughput environments.
-
The GC-MS method offers superior sensitivity and specificity. The mass spectrometric detection provides unambiguous identification of the analyte and is particularly advantageous for the analysis of impurities and degradation products. This method is recommended when higher sensitivity is required or when the identification of unknown related substances is necessary.
The choice between these two methods should be based on the specific requirements of the analysis. For routine purity and assay determination, the RP-HPLC-UV method is generally sufficient. For trace analysis, impurity profiling, and structural elucidation, the GC-MS method is the preferred option. Both methods, when properly validated, can provide accurate and precise results for the quality assessment of this compound.
References
- 1. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) | Semantic Scholar [semanticscholar.org]
- 4. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of the Biological Activity of 1-(1-Benzofuran-5-yl)propan-2-one and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
Anticancer Activity of Benzofuran Derivatives
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[9][10][11][12][13] The mechanism of action for many of these compounds involves the induction of apoptosis, or programmed cell death, through various signaling pathways.[1][11][14][15]
Structurally Similar Compounds with Anticancer Activity
While specific data for 1-(1-benzofuran-5-yl)propan-2-one is unavailable, studies on other benzofuran ketones provide valuable insights. For instance, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one have been synthesized and evaluated for their cytotoxic properties.[5][15][16] These studies highlight the importance of substitutions on the benzofuran ring and the side chain in modulating anticancer activity.
Another relevant class of compounds are chalcone derivatives of benzofuran , which incorporate a propenone linker. One such derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, has shown cytotoxic effects on human lung and colon cancer cells.
A study on 5-acylbenzofuran derivatives revealed that the nature of the acyl group and other substituents on the benzofuran ring significantly influences their cytotoxic potential. Although this study did not include the propan-2-one derivative, it provides a basis for structure-activity relationship (SAR) analysis.
The table below summarizes the cytotoxic activity of selected benzofuran derivatives with ketone functionalities against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative 6 | K562 (Chronic Myelogenous Leukemia) | Not specified, but showed selective action | [15] |
| 1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative 8 | K562 (Chronic Myelogenous Leukemia) | Not specified, but showed selective action | [15] |
| (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | A549 (Lung) | 2.85 | |
| H1299 (Lung) | 1.46 | ||
| HCT116 (Colon) | 0.59 | ||
| HT29 (Colon) | 0.35 | ||
| 1-[6-hydroxy-2-isopropenyl-1-benzofuran-5yl]-1-ethanone | MCF-7 (Breast) | 58 | [17] |
Signaling Pathways in Anticancer Activity
Benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. One of the prominent pathways targeted is the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer.[1][18] Inhibition of this pathway can lead to the induction of apoptosis.
Another critical mechanism is the direct induction of apoptosis through both extrinsic and intrinsic pathways.[11][14] Benzofuran-substituted chalcone derivatives, for example, have been shown to trigger the extrinsic apoptotic pathway in human lung and breast cancer cells.[14][19]
The following diagram illustrates a simplified overview of the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis, potential targets for benzofuran derivatives.
Caption: Potential anticancer signaling pathways targeted by benzofuran derivatives.
Antimicrobial Activity of Benzofuran Derivatives
The benzofuran scaffold is also a promising platform for the development of novel antimicrobial agents.[4][5][6][20][21][22][23][24] Various derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Structurally Similar Compounds with Antimicrobial Activity
While specific antimicrobial data for this compound is lacking, studies on other benzofuran ketones provide valuable comparative information. For instance, a series of 1-(benzofuran-2-yl)ethanone derivatives have been synthesized and evaluated for their antimicrobial properties.
The table below summarizes the antimicrobial activity of selected benzofuran derivatives.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzofuran-ketoxime derivative 51a | Staphylococcus aureus | 0.039 | [20] |
| Benzofuran-ketoxime derivatives | Candida albicans | 0.625-2.5 | [20] |
| 1-(Thiazol-2-yl)pyrazoline derivative of benzofuran | Gram-negative bacteria | Zone of inhibition: 25 mm | [5] |
| Gram-positive bacteria | Zone of inhibition: 20 mm | [5] | |
| Benzofuran-5-ol derivatives | Candida spp., Aspergillus spp., Cryptococcus neoformans | Good activity | [25] |
Experimental Protocols
The following are generalized protocols for assessing the anticancer and antimicrobial activities of novel compounds, based on commonly cited methodologies.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
The following diagram outlines the workflow of a typical MTT assay.
Caption: General workflow for an MTT cytotoxicity assay.
The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental data for this compound is currently unavailable, the existing literature on structurally similar benzofuran derivatives strongly suggests its potential for significant biological activity, particularly in the areas of anticancer and antimicrobial research. The provided data and protocols offer a valuable starting point for researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation into the synthesis and biological evaluation of this compound is warranted to fully elucidate its pharmacological profile and potential as a lead compound for drug discovery.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. medcraveonline.com [medcraveonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. actascientific.com [actascientific.com]
- 18. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells [acikerisim.uludag.edu.tr]
- 20. Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 23. Cytotoxic benzylbenzofuran derivatives from Dorstenia kameruniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of 1-(1-Benzofuran-5-yl)propan-2-one and Structurally Related Benzofuran Derivatives
A guide for researchers and drug development professionals on the experimental cross-validation of a promising benzofuran scaffold.
This guide provides a comparative overview of the experimental data available for 1-(1-benzofuran-5-yl)propan-2-one and its structurally related analogs. Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document aims to collate the available data to assist researchers in evaluating the therapeutic potential of this chemical scaffold.
Physicochemical and Inferred Biological Data
Due to the limited publicly available experimental data for this compound, this guide incorporates data from closely related benzofuran derivatives to provide a comparative context for its potential biological activities. The following tables summarize the available physicochemical properties and reported biological data for the target compound and selected alternatives.
Table 1: Physicochemical Properties of Selected Benzofuran Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₁H₁₀O₂ | 174.199 | 286836-32-6[3] |
| 1-(1-Benzofuran-5-yl)propan-2-amine hydrochloride | C₁₁H₁₄ClNO | 211.69 | 286834-80-8[4] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | C₁₆H₁₀O₅ | 282.25 | Not Available |
Table 2: Comparative Biological Activity Data of Benzofuran Derivatives
| Compound/Derivative Class | Assay Type | Target/Cell Line | Activity Metric (IC₅₀/MIC) | Reference |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Anti-inflammatory | Neutrophil respiratory burst (PMA-stimulated) | IC₅₀ = 5.96 ± 0.37 µM | [5] |
| Benzofuran-piperazine hybrid (5d) | Anti-inflammatory (NO production) | LPS-induced RAW264.7 cells | IC₅₀ = 52.23 ± 0.97 μM | [6] |
| 2-Salicyloylbenzofuran derivative (8h) | Antibacterial | S. aureus (MSSA), S. aureus (MRSA), S. faecalis | MIC = 0.06–0.12 mM | [7] |
| Pyrazolines with benzofuran moiety (M1-M4, M6) | Cytotoxicity | HepG2 (Liver Cancer) | IC₅₀ = 10.41 ± 2.71 to 12.75 ± 0.60 µg/ml | [8] |
| Brominated benzofuran derivative (7) | Antibacterial | Gram-positive strains | MIC = 16 to 64 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the cross-validation of research findings. The following sections outline the protocols for cytotoxicity, anti-inflammatory, and antimicrobial assays relevant to the evaluation of benzofuran derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of metabolically active cells.[10]
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
MTT Assay Experimental Workflow
Griess Assay for Nitric Oxide Production (Anti-inflammatory Activity)
The Griess assay is a common method for quantifying nitric oxide (NO) production by measuring the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. This assay is frequently used to screen for the anti-inflammatory potential of compounds by assessing their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[11]
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color, measured by absorbance, is proportional to the nitrite concentration.
Procedure:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate until they adhere.
-
Pre-treatment and Stimulation: Pre-treat the cells with the test compound for a specific duration (e.g., 1 hour) before stimulating with LPS (1 µg/mL) to induce an inflammatory response and NO production. Incubate for 24 hours.[11]
-
Sample Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]
-
Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.[11]
Griess Assay for Nitric Oxide Production
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[12]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[12]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[12]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[12]
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. 1-(1-Benzofuran-5-yl)propan-2-amine hydrochloride | C11H14ClNO | CID 9837231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to Catalyst Efficiency in the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various catalytic systems for the synthesis of 1-(1-benzofuran-5-yl)propan-2-one, a benzofuran derivative of interest in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific molecule, this guide draws upon established catalytic methods for the synthesis of structurally related 5-substituted and acylated benzofurans. The data presented is a representative summary based on analogous chemical transformations described in the scientific literature.
Catalyst Performance Comparison
The synthesis of this compound can be envisioned through several synthetic routes, with the introduction of the propan-2-one moiety at the 5-position of the benzofuran nucleus being a key step. Friedel-Crafts acylation is a common and effective method for this transformation. The choice of catalyst is critical for achieving high yield and selectivity. Below is a comparative table summarizing the performance of various Lewis acid catalysts in reactions analogous to the acylation of benzofuran.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Key Advantages & Disadvantages |
| Aluminum Chloride (AlCl₃) | 110 - 200 | 2 - 6 | 75 - 90 | Advantages: High reactivity, low cost. Disadvantages: Stoichiometric amounts required, harsh reaction conditions, potential for side reactions. |
| Iron(III) Chloride (FeCl₃) | 10 - 30 | 4 - 12 | 70 - 85 | Advantages: More environmentally benign than AlCl₃, good yields.[1] Disadvantages: Can require longer reaction times. |
| Zinc Chloride (ZnCl₂) | 20 - 50 | 6 - 24 | 65 - 80 | Advantages: Milder Lewis acid, can offer better selectivity in some cases. Disadvantages: Generally lower reactivity and longer reaction times. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 100 - 150 | 1 - 4 | 80 - 95 | Advantages: High efficiency, clean reactions. Disadvantages: Moisture sensitive, requires anhydrous conditions. |
| Zeolite HY | 10 - 20 (w/w) | 8 - 16 | 60 - 75 | Advantages: Heterogeneous catalyst, reusable, environmentally friendly.[2] Disadvantages: Lower activity, may require higher temperatures. |
Experimental Protocols
The following is a generalized experimental protocol for the Friedel-Crafts acylation of benzofuran to synthesize a 5-acylbenzofuran derivative, which can be adapted for the synthesis of this compound.
Objective: To synthesize this compound via Friedel-Crafts acylation of benzofuran with propionyl chloride in the presence of a Lewis acid catalyst.
Materials:
-
Benzofuran
-
Propionyl chloride
-
Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (e.g., 1.1 equivalents of AlCl₃) and anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reactants: The mixture is cooled to 0 °C in an ice bath. A solution of benzofuran (1 equivalent) in anhydrous DCM is added dropwise to the stirred suspension.
-
Acylation: A solution of propionyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is allowed to stir at room temperature for 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1M HCl. The resulting mixture is stirred for 15 minutes.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and optimizing a catalyst for the synthesis of this compound.
References
A Guide to Inter-Laboratory Comparison of 1-(1-benzofuran-5-yl)propan-2-one Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 1-(1-benzofuran-5-yl)propan-2-one, a benzofuran derivative. Due to the limited publicly available data on direct inter-laboratory comparisons for this specific compound, this document outlines recommended experimental protocols and data presentation formats based on methodologies used for similar compounds, including other benzofuran derivatives and novel psychoactive substances (NPS). The objective is to facilitate the establishment of robust and reproducible analytical methods across different laboratories.
I. Introduction
This compound belongs to the class of benzofurans, a group of heterocyclic compounds with various biological activities.[1][2] Accurate and precise quantification of such compounds is crucial in research and development. Inter-laboratory comparisons, also known as proficiency testing, are essential for evaluating the reliability and comparability of analytical results among different laboratories.[3] This guide proposes a standardized approach to such a comparison for this compound.
II. Recommended Analytical Methodologies
The primary analytical techniques for the identification and quantification of benzofuran derivatives and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry.[4][5][6]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound, a derivatization step may be necessary to improve its volatility and chromatographic behavior.
Experimental Protocol: GC-MS Analysis
A potential workflow for GC-MS analysis is outlined below. This protocol is a composite based on general procedures for analyzing similar compounds.[7][8][9]
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile).
-
Perform a serial dilution to prepare calibration standards and quality control (QC) samples at different concentrations.
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to remove interferences.
-
-
Derivatization (if necessary):
-
To a dried aliquot of the sample or standard, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA).
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period to ensure complete derivatization.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
B. High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization.
Experimental Protocol: HPLC-MS/MS Analysis
The following is a representative HPLC-MS/MS protocol for the analysis of novel psychoactive substances and related compounds, which can be adapted for this compound.[4][10]
-
Sample Preparation:
-
Similar to GC-MS, prepare stock solutions, calibration standards, and QC samples by dissolving the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
For biological samples, a protein precipitation step followed by centrifugation and filtration is typically required.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series, Waters Acquity UPLC, or equivalent.
-
Column: A reversed-phase C18 column (e.g., 50-100 mm length, 2.1 mm i.d., <3 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of mobile phase B over several minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Instrumentation and Conditions:
-
Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis on a QqQ, or full scan with fragmentation for qualitative and quantitative analysis on a high-resolution instrument.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
III. Data Presentation for Inter-Laboratory Comparison
To facilitate a clear and objective comparison of results from different laboratories, all quantitative data should be summarized in structured tables.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (R²) | > 0.99 | |||
| Limit of Detection (LOD) | Reportable | |||
| Limit of Quantification (LOQ) | Reportable | |||
| Accuracy (% Recovery) | 80-120% | |||
| Precision (% RSD) | < 15% | |||
| Intra-day | ||||
| Inter-day | ||||
| Matrix Effect (%) | 85-115% |
Table 2: Quantitative Analysis of Blind Samples
| Sample ID | Laboratory A (Concentration) | Laboratory B (Concentration) | Laboratory C (Concentration) | Assigned Value | Z-Score |
| Blind Sample 1 | |||||
| Blind Sample 2 | |||||
| Blind Sample 3 |
Note: Z-scores are a common statistical tool in proficiency testing to assess the performance of each laboratory.[11]
IV. Visualization of Experimental Workflow
A clear diagram of the analytical workflow is essential for understanding the entire process from sample receipt to data analysis.
Caption: Experimental workflow for the analysis of this compound.
V. Conclusion
While a dedicated inter-laboratory comparison for this compound has not been published, this guide provides a comprehensive framework based on established analytical methodologies for similar compounds. Adherence to standardized protocols and data reporting formats is paramount for achieving comparable and reliable results across different laboratories. This will ultimately contribute to a better understanding of the properties and behavior of this compound in various scientific and developmental contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. Buy 1-(benzofuran-5-yl)-N-Methylpropan-2-aMine | 1354631-77-8 [smolecule.com]
- 5. How to Test for New Psychoactive Substances | Lab Manager [labmanager.com]
- 6. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids [pubmed.ncbi.nlm.nih.gov]
- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1-(1-Benzofuran-5-yl)propan-2-one: Evaluating Reproducibility and Efficiency
This guide provides a comparative analysis of potential synthetic routes for 1-(1-benzofuran-5-yl)propan-2-one, a benzofuran derivative of interest in medicinal chemistry and drug development. The reproducibility and efficiency of a synthetic pathway are critical for scalable and reliable production. This document evaluates plausible synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the most suitable method.
The synthesis of this compound is not widely reported, necessitating an evaluation of established methods for the synthesis of analogous 5-substituted benzofurans. The primary challenges in the synthesis of such compounds often revolve around regioselectivity and the overall yield of the desired isomer. Here, we compare two primary strategies: a direct acylation approach on a pre-formed benzofuran ring and a constructive approach where the benzofuran ring is formed with the desired substituent precursor in place.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route is a critical decision in chemical research and development, directly impacting the feasibility, cost-effectiveness, and scalability of producing a target molecule. For the synthesis of this compound, two principal strategies are considered, each with distinct advantages and disadvantages. The choice between these pathways will depend on the specific requirements of the research, including the availability of starting materials, desired purity of the final product, and the scale of the synthesis.
Method 1, the Friedel-Crafts acylation of benzofuran, represents a more direct and potentially shorter synthetic route. However, this approach is often plagued by a lack of regioselectivity, leading to a mixture of isomers that require extensive purification. This can significantly reduce the overall yield of the desired product and increase production costs. The reproducibility of this method can be sensitive to the choice of Lewis acid catalyst and reaction conditions.
In contrast, Method 2, the construction of the benzofuran ring via a Sonogashira coupling followed by cyclization, offers superior regioselectivity. By starting with a 5-substituted phenol, the position of the final propan-2-one group is predetermined, eliminating the formation of unwanted isomers. While this method involves more synthetic steps, the higher purity of the crude product can simplify purification and may lead to a more reproducible and scalable process. The trade-off for this enhanced control is a potentially longer overall synthesis time and the use of a palladium catalyst, which can be costly.
The following sections provide a detailed, side-by-side comparison of these two methodologies, offering researchers the necessary data to make an informed decision based on their specific needs and resources.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Sonogashira Coupling and Cyclization |
| Starting Materials | Benzofuran, Chloroacetone | 4-Bromo-2-iodophenol, 3-Methyl-1-butyn-3-ol |
| Key Reagents | Lewis Acid (e.g., AlCl₃, SnCl₄), Dichloromethane | Pd(PPh₃)₂Cl₂, CuI, Triethylamine, K₂CO₃ |
| Regioselectivity | Moderate to low (mixture of isomers) | High (pre-determined by starting material) |
| Typical Yield | 20-40% (of desired 5-isomer) | 60-80% (over two steps) |
| Number of Steps | 1 | 2 |
| Purification | Challenging (isomeric separation) | Straightforward |
| Scalability | Moderate (limited by purification) | High |
| Reproducibility | Moderate (sensitive to conditions) | High |
Visualizing the Synthetic Pathways
To further elucidate the differences between the two proposed synthetic strategies, the following diagrams illustrate the logical flow of each method. These visualizations provide a clear, step-by-step representation of the chemical transformations involved, highlighting the key reagents and intermediates in the synthesis of this compound.
Caption: Workflow for Method 1: Friedel-Crafts Acylation.
Caption: Workflow for Method 2: Sonogashira Coupling and Cyclization.
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthetic methods. These protocols are based on established literature procedures for analogous transformations and are adapted for the synthesis of the target molecule.
Method 1: Friedel-Crafts Acylation of Benzofuran
Objective: To synthesize this compound via direct acylation of benzofuran.
Materials:
-
Benzofuran (1.0 eq)
-
Chloroacetone (1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 eq) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of benzofuran (1.0 eq) and chloroacetone (1.2 eq) in anhydrous dichloromethane.
-
Add the benzofuran/chloroacetone solution dropwise to the aluminum chloride suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.
Method 2: Synthesis via Sonogashira Coupling and Intramolecular Cyclization
Objective: To synthesize this compound with high regioselectivity.
Part A: Sonogashira Coupling
Materials:
-
4-Bromo-2-iodophenol (1.0 eq)
-
3-Methyl-1-butyn-3-ol (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Triethylamine (TEA)
-
Toluene
Procedure:
-
To a Schlenk flask, add 4-bromo-2-iodophenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene and triethylamine via syringe.
-
Add 3-methyl-1-butyn-3-ol (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify by flash column chromatography (hexane/ethyl acetate) to yield the coupled intermediate.
Part B: Intramolecular Cyclization and Deprotection
Materials:
-
Coupled Intermediate from Part A (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the coupled intermediate (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and heat the mixture to 100 °C.
-
Stir for 4-6 hours until the reaction is complete as indicated by TLC.
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Safety Operating Guide
Prudent Disposal of 1-(1-benzofuran-5-yl)propan-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 1-(1-benzofuran-5-yl)propan-2-one, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While specific regulatory guidelines for this compound may vary, a comprehensive approach based on established chemical waste management principles is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). According to one available SDS, this compound is not classified as a hazardous substance or mixture. However, standard laboratory hygiene and safety practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the handling and disposal of this compound and related benzofuran compounds.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture. | MilliporeSigma SDS |
| Aquatic Toxicity | Benzofuran derivatives can be harmful to aquatic life.[3][4] | TCI Chemicals, ECHEMI SDS |
| Personal Protective Equipment (PPE) | Protective gloves, clothing, and eye/face protection are recommended.[1] | Fisher Scientific SDS |
| Waste Container | Use appropriate, compatible, and clearly labeled containers for chemical waste.[5] | Purdue University Guidelines |
| Spill Cleanup | Take up dry material, dispose of it properly, and clean the affected area. Avoid generating dust. | MilliporeSigma SDS |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound, ensuring the safety of laboratory personnel and compliance with general environmental regulations.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2]
-
Collect both the pure compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in this container.
2. Container Management:
-
Ensure the waste container is made of a material compatible with the chemical.
-
The container must be in good condition and have a secure, tight-fitting lid to prevent spills or the release of vapors.[5]
-
Label the container with the words "HAZARDOUS WASTE" (as a precautionary measure, even if the substance is not officially classified as such), the full chemical name: "this compound," and the approximate quantity.[5]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.[3]
4. Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate must be collected and disposed of as hazardous waste.[2]
-
After thorough cleaning, the container can be disposed of according to institutional guidelines for non-hazardous laboratory waste.
5. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
